Trilaciclib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKHKMBHVFCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337125 | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374743-00-6 | |
| Record name | Trilaciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trilaciclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRILACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Machinery of Cell Cycle Arrest: A Technical Guide to Trilaciclib's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib, a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in myelopreservation for patients undergoing chemotherapy. By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), this compound shields these critical cells from the cytotoxic effects of chemotherapy, thereby mitigating myelosuppression.[1][2] This in-depth guide elucidates the molecular pathway of this compound, providing a technical overview for researchers and drug development professionals. We will delve into the quantitative measures of its efficacy, detailed experimental protocols for its study, and visual representations of its mechanism of action.
Core Mechanism: Inhibition of CDK4/6 and the Rb-E2F Pathway
The cell cycle is a tightly regulated process, with the transition from the G1 (first gap) phase to the S (synthesis) phase being a critical checkpoint. This transition is primarily governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[1][3][4] These complexes phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor.[3][4]
In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication and S-phase entry.[3][4] Phosphorylation of Rb by CDK4/6-cyclin D complexes leads to a conformational change in Rb, causing its dissociation from E2F.[4] The released E2F transcription factors can then activate the transcription of target genes, driving the cell into the S phase and committing it to another round of cell division.
This compound exerts its effect by acting as a competitive inhibitor of the ATP-binding pocket of both CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, E2F-bound state, effectively blocking the G1-to-S phase transition and inducing a temporary G1 cell cycle arrest.[1][2] This transient arrest is the cornerstone of this compound's myeloprotective effect, as it renders HSPCs less susceptible to the DNA-damaging effects of chemotherapy, which primarily target rapidly dividing cells.[1]
Quantitative Analysis of this compound's Potency and Efficacy
The potency of this compound as a CDK4/6 inhibitor and its efficacy in inducing cell cycle arrest have been quantified in numerous preclinical and clinical studies.
Inhibitory Potency of this compound
This compound is a highly potent and selective inhibitor of CDK4 and CDK6. The following table summarizes its half-maximal inhibitory concentrations (IC50) for various cyclin-dependent kinases.
| Target Enzyme | IC50 (nM) | Selectivity vs. CDK4 |
| CDK4/cyclin D1 | 1 | - |
| CDK6/cyclin D3 | 4 | 4-fold |
| CDK9 | 50 | 50-fold |
| CDK2 | >1000 | >1000-fold |
| CDK5 | >1000 | >1000-fold |
| CDK7 | >1000 | >1000-fold |
Data compiled from multiple sources.[5][6]
Efficacy in Inducing G1 Cell Cycle Arrest
Clinical studies have demonstrated this compound's ability to induce a robust G1 arrest in hematopoietic stem and progenitor cells.
| Cell Type | Treatment | % of Cells in G1 Phase | Reference |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | This compound (192 mg/m²) | Almost 100% | [7][8] |
| Total Bone Marrow Cells | This compound (192 mg/m²) | ~40% decrease in S phase cells | [7][8] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. Below are synthesized protocols for key experiments used to elucidate this compound's mechanism of action.
Western Blotting for Phosphorylated Rb (pRb)
This protocol is designed to assess the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.
1. Cell Culture and Treatment:
-
Culture hematopoietic stem and progenitor cells or other relevant cell lines in appropriate media.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Lysate Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C with gentle agitation. A primary antibody against total Rb should be used on a separate blot as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the pRb band relative to the total Rb band will indicate the effect of this compound on Rb phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
1. Cell Culture and Treatment:
-
Culture cells as described in the western blotting protocol.
-
Treat cells with this compound or vehicle control.
2. Cell Fixation and Permeabilization:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice. This step permeabilizes the cells to allow the DNA dye to enter.
3. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the fluorescent dye with an appropriate laser and collect the emission fluorescence.
-
Generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate cell cycle analysis software.
Visualizing the Molecular Pathway and Experimental Logic
To further clarify the molecular interactions and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and G1-S transition.
Experimental Workflow for Assessing this compound's Effect on Cell Cycle
Caption: Workflow for analyzing this compound's effect on Rb phosphorylation and cell cycle.
Conclusion
This compound's mechanism of action is a well-defined molecular pathway centered on the inhibition of CDK4/6 and the subsequent maintenance of the Rb-E2F transcriptional repression complex. This leads to a transient G1 cell cycle arrest, which is the foundation of its myeloprotective properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists in the field of oncology and drug development. A thorough understanding of this molecular pathway is crucial for the continued exploration of this compound's therapeutic potential and the development of next-generation cell cycle inhibitors.
References
- 1. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the Retinoblastoma/E2F repressive complex by CDK4/6 inhibitors amplifies oncolytic potency of an oncolytic adenovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Trilaciclib's Myelopreservation Effect on Hematopoietic Stem and progenitor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemotherapy-induced myelosuppression (CIM) is a significant dose-limiting toxicity of many cytotoxic agents, leading to complications such as anemia, neutropenia, and thrombocytopenia.[1] Trilaciclib, a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has been developed to proactively protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on HSPCs, quantitative data from pivotal clinical trials, and detailed experimental protocols for key assays used in its evaluation.
Introduction: The Challenge of Chemotherapy-Induced Myelosuppression
Cytotoxic chemotherapy, a cornerstone of cancer treatment, targets rapidly dividing cells, a characteristic of both cancer cells and hematopoietic stem and progenitor cells (HSPCs) in the bone marrow.[1] Damage to HSPCs leads to a decrease in the production of mature blood cells, resulting in myelosuppression.[2] This can lead to severe clinical consequences, including an increased risk of infection, bleeding, and fatigue, which may necessitate dose reductions or delays in chemotherapy, potentially compromising treatment efficacy.[1][4]
Traditional management of CIM has been reactive, relying on the administration of growth factors like granulocyte colony-stimulating factors (G-CSFs) and erythropoiesis-stimulating agents (ESAs), or blood transfusions.[1][4] These interventions are lineage-specific and are associated with their own set of potential adverse effects.[4] this compound offers a novel, proactive, and multilineage approach to this problem by protecting the HSPCs before chemotherapy-induced damage can occur.[1][5]
Mechanism of Action: Transient CDK4/6 Inhibition and G1 Arrest
This compound is a highly potent and selective, reversible inhibitor of CDK4 and CDK6.[6] These kinases are key regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[7][8] The proliferation of HSPCs is dependent on CDK4/6 activity.[8]
By administering this compound intravenously prior to chemotherapy, a transient arrest of HSPCs in the G1 phase of the cell cycle is induced.[5][7] This "pharmacological quiescence" renders the HSPCs less susceptible to the cytotoxic effects of chemotherapy, which primarily targets cells undergoing DNA replication in the S phase.[7][9] Because this compound is administered as a short infusion and has a relatively short half-life, its inhibitory effect is transient, allowing the HSPCs to resume their normal proliferation and differentiation once the chemotherapy agent has been cleared from the system.[5]
It is noteworthy that the efficacy of this approach is particularly relevant in tumors where the cancer cells have lost the retinoblastoma (Rb) protein, such as small cell lung cancer (SCLC).[4] In such cases, the tumor cells are not dependent on CDK4/6 for their proliferation and are therefore not "protected" by this compound, allowing for a selective protective effect on the host's healthy cells.[4]
The CDK4/6-Rb Signaling Pathway in HSPCs
The core of this compound's mechanism lies in its modulation of the CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical checkpoint for G1/S phase transition. In a normal proliferative state, mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes. These complexes phosphorylate the Rb protein, causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression into the S phase. This compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state where it remains bound to E2F, thus blocking the G1/S transition and arresting the cell in G1.
Quantitative Data on Myelopreservation
The clinical efficacy of this compound in preserving hematopoietic lineages has been demonstrated in several randomized, double-blind, placebo-controlled Phase 2 trials in patients with extensive-stage small cell lung cancer (ES-SCLC). The tables below summarize key quantitative data from these studies.
Table 1: Effect of this compound on Neutropenia-Related Endpoints
| Endpoint | Chemotherapy Regimen | This compound (N) | Placebo (N) | Result | Statistical Significance | Citation |
| Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | Etoposide/Carboplatin (EP) | 39 | 38 | 0 vs. 4 | P < 0.0001 | [10] |
| EP + Atezolizumab | 54 | 53 | 0 vs. 4 | P < 0.0001 | [10] | |
| Topotecan | 32 | 29 | 2 vs. 7 | Not Reported | [10] | |
| Occurrence of Severe Neutropenia (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 10.3% vs. 52.6% | P < 0.0001 | [6] |
| EP + Atezolizumab | 54 | 53 | 1.9% vs. 49.1% | P < 0.0001 | [10] | |
| Topotecan | 32 | 29 | 40.6% vs. 75.9% | Not Reported | [10] | |
| Occurrence of Febrile Neutropenia (%) | Pooled Analysis | 123 | 119 | 3.3% vs. 9.2% | OR: 0.22 (95% CI: 0.08-0.59) | [11][12] |
| G-CSF Administrations (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 35.9% vs. 68.4% | P = 0.0044 | [6] |
| EP + Atezolizumab | 54 | 53 | 29.6% vs. 47.2% | Not Reported | [10] |
Severe Neutropenia defined as Absolute Neutrophil Count (ANC) < 0.5 x 10⁹ cells/L
Table 2: Effect of this compound on Anemia and Thrombocytopenia-Related Endpoints
| Endpoint | Chemotherapy Regimen | This compound (N) | Placebo (N) | Result | Statistical Significance | Citation |
| Red Blood Cell (RBC) Transfusions (Week 5 onwards, %) | Etoposide/Carboplatin (EP) | 39 | 38 | 15.4% vs. 26.3% | Not Reported | [6] |
| EP + Atezolizumab | 54 | 53 | 13.0% vs. 20.8% | Not Reported | [10] | |
| Occurrence of Grade 3/4 Anemia (%) | Pooled Analysis | 123 | 119 | 20.3% vs. 31.9% | Not Reported | [13] |
| Occurrence of Grade 3/4 Thrombocytopenia (%) | Pooled Analysis | 123 | 119 | 13.0% vs. 21.8% | Not Reported | [13] |
| Platelet Transfusions (%) | Etoposide/Carboplatin (EP) | 39 | 38 | 2.6% vs. 13.2% | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on hematopoietic cells.
Quantification of Hematopoietic Stem and Progenitor Cells by Flow Cytometry
This protocol is for the enumeration of CD34+ HSPCs in peripheral blood or bone marrow, a standard method to assess the size of the progenitor cell pool.
Objective: To quantify the absolute number of CD34+ HSPCs.
Materials:
-
Whole blood or bone marrow aspirate collected in EDTA tubes.
-
Phosphate-buffered saline (PBS).
-
Monoclonal antibodies: CD45-FITC, CD34-PE.
-
7-Aminoactinomycin D (7-AAD) for viability staining.
-
Counting beads with a known concentration.
-
Lysing solution.
-
Flow cytometer.
Methodology:
-
Sample Preparation:
-
Collect 1-2 mL of whole blood or bone marrow aspirate in an EDTA tube.
-
Add 100 µL of the sample to a flow cytometry tube.
-
-
Antibody Staining:
-
Add pre-titered amounts of CD45-FITC and CD34-PE antibodies to the tube.
-
Vortex gently and incubate for 15-20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X lysing solution to each tube.
-
Vortex and incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant, leaving a small volume of residual fluid to avoid disturbing the cell pellet.
-
-
Washing:
-
Add 2 mL of PBS and resuspend the cell pellet.
-
Centrifuge at 300 x g for 5 minutes and aspirate the supernatant.
-
-
Final Preparation for Acquisition:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add a precise volume of counting beads of a known concentration.
-
Add 5 µL of 7-AAD for viability assessment just prior to analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the sample on a calibrated flow cytometer.
-
Gate on the CD45-dim, low side scatter population to identify hematopoietic progenitors.
-
Within this gate, identify the CD34+ population.
-
Exclude non-viable (7-AAD positive) cells.
-
Calculate the absolute CD34+ cell count using the following formula: (Number of CD34+ events / Number of bead events) x (Bead concentration / Sample volume) = Absolute CD34+ cells/µL.
-
Cell Cycle Analysis of Bone Marrow Progenitor Cells
This protocol details the analysis of cell cycle distribution in bone marrow progenitor cells following this compound administration.
Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Materials:
-
Bone marrow aspirate.
-
Ficoll-Paque for mononuclear cell isolation.
-
PBS.
-
Cold 70% ethanol for fixation.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Methodology:
-
Isolation of Mononuclear Cells:
-
Dilute bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted sample over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully harvest the mononuclear cell layer at the interface.
-
-
Fixation:
-
Wash the isolated cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the sample on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of PI fluorescence.
-
Use cell cycle analysis software to model the histogram and calculate the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Ex vivo PHA-Stimulated Lymphocyte Proliferation Assay
This assay assesses the functional capacity of T-lymphocytes to proliferate in response to a mitogen, which can be inhibited by this compound.
Objective: To measure the anti-proliferative effect of this compound on T-lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
Phytohemagglutinin (PHA).
-
This compound (or vehicle control).
-
[³H]-thymidine.
-
96-well round-bottom plates.
-
Cell harvester and liquid scintillation counter.
Methodology:
-
Cell Plating:
-
Resuspend isolated PBMCs in complete RPMI medium to a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment and Stimulation:
-
Add this compound at various concentrations (or vehicle control) to the appropriate wells.
-
Add PHA (final concentration of 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
-
[³H]-Thymidine Incorporation:
-
After 72 hours, add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18 hours.
-
-
Harvesting and Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
-
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
Express the results as a percentage of the proliferation of the PHA-stimulated control without this compound.
-
Conclusion and Future Directions
This compound represents a significant advancement in the supportive care of cancer patients undergoing chemotherapy.[7] By transiently arresting HSPCs in the G1 phase of the cell cycle, it provides a proactive, multilineage myelopreservation effect, reducing the incidence and duration of severe myelosuppression and the need for reactive supportive care interventions.[2][13] The data from clinical trials robustly support its efficacy in this setting.
Future research will likely focus on expanding the application of this compound to other tumor types and chemotherapy regimens known to cause significant myelosuppression. Further investigation into the long-term benefits of myelopreservation, such as the preservation of bone marrow function over multiple cycles of chemotherapy and the potential impact on the immune system, will also be of great interest.[9] The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological effects and clinical potential of this compound and other CDK4/6 inhibitors in the context of hematopoiesis and cancer therapy.
References
- 1. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system | Haematologica [haematologica.org]
- 2. Quantification of hematopoietic stem and progenitor cells by targeted DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (G1T28), a CDK 4/6 Inhibitor, in Combination With Etoposide and Carboplatin in Extensive Stage Small Cell Lung Cancer (SCLC) [clin.larvol.com]
- 4. Stem Cell Enumeration Methodology for Clinical Therapeutics - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. Cell cycle regulation in hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 11. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carboplatin, Etoposide, and Atezolizumab With or Without this compound (G1T28), a CDK4/6 Inhibitor, in Extensive-Stage SCLC [georgiacancerinfo.org]
The Pharmacodynamics of Trilaciclib: A Technical Guide to Myelopreservation in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) developed to manage chemotherapy-induced myelosuppression (CIM).[1][2][3][4] Unlike traditional approaches that stimulate hematopoiesis after chemotherapy, this compound employs a proactive myelopreservation strategy.[5][6] By inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), this compound shields these vital cells from the damaging effects of cytotoxic chemotherapy.[1][7][8] This in-depth technical guide explores the pharmacodynamics of this compound in various cancer models, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used for its evaluation.
Core Mechanism of Action: Transient CDK4/6 Inhibition
This compound is a highly potent and selective, reversible inhibitor of CDK4 and CDK6, with IC50 values of 1 nM and 4 nM, respectively.[9][10][11][12] Its primary mechanism of action revolves around the transient arrest of HSPCs in the G1 phase of the cell cycle.[1][7][8] This is crucial as many chemotherapeutic agents target rapidly dividing cells, making HSPCs particularly vulnerable.[8]
The cell cycle progression from G1 to the S phase is a critical checkpoint regulated by the CDK4/6-retinoblastoma (Rb) protein pathway. In Rb-competent cells, such as HSPCs, CDK4/6 phosphorylates and inactivates the Rb tumor suppressor protein.[1][13] This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state and thereby inducing a temporary G1 arrest.[1] This protective state shields HSPCs from chemotherapy-induced DNA damage and apoptosis.[9][14]
A key feature of this compound is its short-acting and reversible nature, with a duration of action of approximately 16 hours.[13] This allows for the protection of HSPCs during the window of chemotherapy administration without permanently altering their proliferative capacity. Following the clearance of this compound, HSPCs can re-enter the cell cycle to replenish the hematopoietic system.[7][9]
Notably, many small cell lung cancer (SCLC) tumors are Rb-deficient, making them independent of the CDK4/6 pathway for proliferation.[5][11] This provides a therapeutic window where this compound can selectively protect host cells without compromising the anti-tumor efficacy of chemotherapy in this cancer type.[5]
Signaling Pathway of this compound-Mediated Cell Cycle Arrest
References
- 1. g1therapeutics.com [g1therapeutics.com]
- 2. onclive.com [onclive.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. g1therapeutics.com [g1therapeutics.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
The Synergistic Potential of Trilaciclib: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trilaciclib, a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a promising agent for synergistic combination therapies in oncology. Beyond its primary role in myeloprotection, a growing body of preclinical and clinical evidence indicates that this compound can potentiate the efficacy of various anticancer agents, including chemotherapy and immunotherapy. This technical guide provides an in-depth analysis of the mechanisms underpinning these synergistic effects, supported by quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the core signaling pathways. By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, this compound mitigates chemotherapy-induced myelosuppression, allowing for the administration of more effective doses and durations of cytotoxic agents.[1][2][3] Furthermore, this compound's immunomodulatory properties, characterized by the enhancement of T-cell activation and the favorable alteration of the tumor microenvironment, suggest a powerful synergy with immune checkpoint inhibitors.[4][5] This guide aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's synergistic potential to inform the design of next-generation combination cancer therapies.
Core Mechanism of Action: Transient CDK4/6 Inhibition
This compound's primary mechanism of action is the transient and reversible inhibition of CDK4 and CDK6.[2][6] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK4/6, this compound induces a temporary G1 cell cycle arrest in HSPCs and lymphocytes.[1][2] This transient arrest shields these healthy cells from the damaging effects of cytotoxic chemotherapy, which primarily targets rapidly dividing cells.[3][6] This myeloprotective effect is the foundation of its synergistic potential with chemotherapy, as it allows for better tolerance and adherence to planned chemotherapy regimens.[7][8]
Caption: this compound inhibits CDK4/6, leading to G1 arrest and myeloprotection.
Synergy with Chemotherapy
The synergistic interaction between this compound and chemotherapy is most evident in the improved overall survival (OS) observed in clinical trials, particularly in metastatic triple-negative breast cancer (mTNBC).[7] This synergy is attributed to two main factors: enhanced chemotherapy delivery and protection of the immune system.
Enhanced Chemotherapy Dose Intensity
By mitigating myelosuppression, this compound enables patients to receive their planned chemotherapy doses on schedule, reducing the need for dose reductions or delays that can compromise treatment efficacy.[7] This allows for a greater cumulative dose of chemotherapy to be delivered, potentially leading to better tumor control.
Clinical Data in Metastatic Triple-Negative Breast Cancer (mTNBC)
A randomized, open-label, phase 2 clinical trial (NCT02978716) evaluated the efficacy of this compound in combination with a gemcitabine and carboplatin (GC) regimen in patients with mTNBC.
Table 1: Efficacy of this compound in Combination with Gemcitabine/Carboplatin in mTNBC (NCT02978716)
| Treatment Group | Number of Patients | Median Overall Survival (mOS) | Hazard Ratio (HR) for OS (vs. GC alone) | p-value | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) |
| GC alone | 34 | 12.6 months | - | - | 5.4 months | 29.2% |
| This compound + GC (concurrent) | 33 | 20.1 months | 0.33 | 0.028 | 8.8 months | 43.3% |
| This compound + GC (staggered) | 35 | 17.8 months | 0.34 | 0.0023 | 7.3 months | 36.7% |
| This compound + GC (pooled) | 68 | 19.8 months | 0.36 | 0.0015 | 7.9 months | 40.0% |
Data sourced from clinical trial NCT02978716 as reported in multiple publications.[1]
Experimental Protocol: NCT02978716 Trial
-
Study Design: A randomized, open-label, multicenter, phase 2 study.
-
Patient Population: Patients with evaluable, biopsy-confirmed, locally recurrent or metastatic triple-negative breast cancer who had received no more than two previous lines of chemotherapy.
-
Randomization: Patients were randomly assigned (1:1:1) to one of three treatment arms in 21-day cycles:
-
Group 1 (GC alone): Intravenous gemcitabine 1000 mg/m² and intravenous carboplatin (AUC 2) on days 1 and 8.
-
Group 2 (this compound + GC concurrent): Intravenous this compound 240 mg/m² administered prior to gemcitabine and carboplatin on days 1 and 8.
-
Group 3 (this compound + GC staggered): Intravenous this compound on days 1, 2, 8, and 9, with gemcitabine and carboplatin on days 2 and 9.
-
-
Primary Endpoints: Duration of severe neutropenia in cycle 1 and the occurrence of severe neutropenia during the treatment period.
-
Secondary Endpoints: Overall survival, progression-free survival, and objective response rate.
Caption: Randomization and treatment arms of the NCT02978716 trial.
Synergy with Immunotherapy
This compound's synergistic potential extends to immunotherapy, primarily through its ability to modulate the host immune response and enhance antitumor immunity.[4][5]
Immunomodulatory Effects
Preclinical and clinical studies have demonstrated that this compound can:
-
Enhance T-cell activation: this compound has been shown to increase the number of activated CD8+ T cells.[5][7]
-
Favorably alter the tumor microenvironment (TME): By transiently arresting T-cell subsets, this compound promotes a faster recovery of cytotoxic T cells compared to regulatory T cells (Tregs), shifting the balance towards an anti-tumor immune response.[1]
-
Increase T-cell clonal expansion: this compound treatment has been associated with a more robust clonal expansion of T cells, indicating an enhanced adaptive immune response.[1]
Caption: this compound enhances antitumor immunity, synergizing with checkpoint inhibitors.
Preclinical Evidence with Checkpoint Inhibitors
Preclinical studies in syngeneic mouse models have provided a strong rationale for combining this compound with immune checkpoint inhibitors.
Experimental Protocol: Preclinical Synergy with Anti-PD-L1
-
Animal Model: C57BL/6 mice bearing MC38 colon carcinoma tumors.
-
Treatment Groups:
-
Vehicle control
-
Oxaliplatin and anti-PD-L1 antibody (OP)
-
This compound, oxaliplatin, and anti-PD-L1 antibody (TOP)
-
-
Dosing Regimen: this compound (100 mg/kg), oxaliplatin (10 mg/kg), or 5-fluorouracil (75 mg/kg) were administered intraperitoneally once weekly for three doses.
-
Endpoints: Tumor regression, overall survival, and analysis of intra-tumor T-cell populations by flow cytometry.
In these models, the addition of this compound to chemotherapy and an anti-PD-L1 antibody resulted in enhanced tumor regression and improved overall survival compared to the combination of chemotherapy and anti-PD-L1 alone. This was accompanied by a significant decrease in the population of immunosuppressive regulatory T cells within the tumor.
Potential Synergy with PARP Inhibitors
While direct preclinical or clinical data on the combination of this compound and PARP inhibitors is limited, a theoretical synergy can be postulated based on their respective mechanisms of action. CDK inhibitors have been shown to induce DNA damage, which could potentially sensitize BRCA-mutant cancer cells to PARP inhibitors. Further preclinical investigation into this combination is warranted.
Conclusion and Future Directions
This compound has demonstrated significant synergistic potential with chemotherapy and immunotherapy in both preclinical models and clinical trials. Its unique ability to provide myeloprotection while simultaneously enhancing antitumor immunity positions it as a valuable component of combination cancer therapies. The robust overall survival benefit observed in mTNBC highlights its potential to improve outcomes in aggressive cancers.
Future research should focus on:
-
Conducting in vitro studies to quantify the synergistic interactions of this compound with a broader range of chemotherapeutic agents and targeted therapies using methods such as the Chou-Talalay analysis to determine Combination Index values.
-
Further elucidating the molecular mechanisms underlying this compound's immunomodulatory effects to identify predictive biomarkers for patient selection.
-
Exploring the synergistic potential of this compound in combination with other targeted agents, such as PARP inhibitors, in relevant preclinical models.
The continued investigation of this compound in rational combination strategies holds the promise of delivering more effective and better-tolerated treatment regimens for patients with cancer.
References
- 1. This compound (G1T28), a CDK 4/6 Inhibitor, in Combination With Gemcitabine and Carboplatin in Metastatic Triple Negative Breast Cancer (mTNBC) [clin.larvol.com]
- 2. This compound prior to gemcitabine plus carboplatin for metastatic triple-negative breast cancer: phase III PRESERVE 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound use in extensive-stage small cell lung cancer (ES-SCLC): are clinical benefits seen in the real-world setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 5. onclive.com [onclive.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound plus chemotherapy versus chemotherapy alone in patients with metastatic triple-negative breast cancer: a multicentre, randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Off-Target Profile of Trilaciclib: An In-Depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the in-vitro off-target effects of Trilaciclib (G1T28), a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's secondary pharmacology.
Executive Summary
This compound is a potent and selective inhibitor of CDK4 and CDK6, with IC50 values of 1 nM and 4 nM, respectively[1]. Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the cytotoxic effects of chemotherapy[2]. While highly selective for its intended targets, in-vitro studies have characterized its interactions with a broader range of kinases and other cellular components. This guide summarizes these off-target activities to provide a complete pharmacological profile.
Data Presentation: Off-Target Inhibition Profile of this compound
The following tables present quantitative data on the in-vitro inhibitory activity of this compound against various kinases and drug transporters.
Table 1: Inhibition of Cyclin-Dependent and Off-Target Kinases by this compound
| Target Kinase | IC50 / K_d_ (nM) | Fold-Selectivity vs. CDK4 (IC50) | Reference |
| Primary Targets | |||
| CDK4/cyclin D1 | 1 | 1x | [1] |
| CDK6/cyclin D3 | 4 | 4x | [1] |
| Off-Target Kinases | |||
| NEK10 | Sub-nanomolar affinity (K_d_) | Not specified | [3] |
| SNARK (NUAK2) | Sub-nanomolar affinity (K_d_) | Not specified | [3] |
| FLT3 | Nanomolar affinity (K_d_) | Not specified | [3] |
| CDK9/cyclin T | ~50 | ~50x | [4] |
| CDK2/cyclin A | >1000 | >1000x | [4] |
| CDK2/cyclin E | >1000 | >1000x | [4] |
| CDK5/p25 | >1000 | >1000x | [4] |
| CDK5/p35 | >1000 | >1000x | [4] |
| CDK7/cyclin H/MAT1 | >1000 | >1000x | [4] |
Table 2: Inhibition of Drug Transporters and Ion Channels by this compound
| Target Transporter/Ion Channel | IC50 (µM) | Reference |
| Drug Transporters | ||
| MATE2K | 0.071 | [3] |
| OCT2 | 0.152 | |
| MATE1 | 0.175 | [3] |
| OCT1 | 0.604 | |
| BSEP | 11 - 28 | [3] |
| OATP1B3 | 23 | [3] |
| BCRP | 31 | [3] |
| Ion Channels | ||
| hERG | ~20 | [3] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are described below. These protocols are based on information from the preclinical characterization of this compound and standard industry practices for such assays.
Kinase Inhibition Assays (General Protocol)
-
Assay Principle: The inhibitory activity of this compound against a panel of kinases was determined using in-vitro enzymatic assays. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
-
Methodology (Microfluidic Kinase Detection):
-
Kinase, substrate, and ATP are combined in a reaction buffer.
-
This compound is added at various concentrations (e.g., in a 12-point dose-response format).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using microfluidic capillary electrophoresis, which separates the phosphorylated and unphosphorylated substrate based on charge and size.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
-
KINOMEscan™ (Kd Determination):
-
This compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
The amount of kinase bound to the solid support is measured in the presence of the test compound.
-
The results are reported as percent of control, and for kinases showing significant binding, a dissociation constant (K_d_) is determined.
-
Drug Transporter Inhibition Assays (General Protocols)
-
MATE1, MATE2K, OCT1, and OCT2 Inhibition:
-
Cell System: Human embryonic kidney (HEK293) cells stably overexpressing the respective transporter (MATE1, MATE2-K, OCT1, or OCT2) are used.
-
Probe Substrate: A fluorescent or radiolabeled probe substrate specific for each transporter is utilized (e.g., metformin or 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+)).
-
Assay Procedure:
-
Cells are seeded in multi-well plates and cultured to form a monolayer.
-
For MATE transporters, an outward proton gradient is established by pre-incubating the cells with ammonium chloride.
-
Cells are then incubated with the probe substrate in the presence of varying concentrations of this compound or a vehicle control.
-
After a defined incubation period, the uptake of the substrate is terminated by washing with ice-cold buffer.
-
The intracellular concentration of the probe substrate is quantified using a plate reader (for fluorescent substrates) or liquid scintillation counting (for radiolabeled substrates).
-
IC50 values are calculated from the dose-response curves.
-
-
-
BSEP, OATP1B3, and BCRP Inhibition:
-
Assay System: In-vitro systems such as membrane vesicles prepared from Sf9 or HEK293 cells overexpressing the transporter, or polarized cell monolayers (e.g., Caco-2 for BCRP) are commonly used.
-
Probe Substrate: A specific probe substrate for each transporter is used (e.g., taurocholate for BSEP, estrone-3-sulfate for BCRP, and cholecystokinin octapeptide for OATP1B3).
-
Vesicle Assay Procedure:
-
Inside-out membrane vesicles containing the transporter of interest are incubated with the probe substrate and ATP to energize the transport.
-
The assay is performed in the presence of various concentrations of this compound or a vehicle control.
-
The amount of substrate transported into the vesicles is measured, typically by rapid filtration and liquid scintillation counting.
-
IC50 values are determined from the resulting dose-response curves.
-
-
hERG Inhibition Assay (General Protocol)
-
Assay Principle: The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel is assessed using electrophysiology or flux-based assays.
-
Automated Patch-Clamp Electrophysiology:
-
Cell System: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel is used.
-
Procedure:
-
Cells are subjected to whole-cell voltage-clamp recording using an automated patch-clamp system.
-
A specific voltage protocol is applied to elicit hERG tail currents.
-
The effect of different concentrations of this compound on the hERG current is measured.
-
The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental workflows for assessing its off-target effects.
Caption: Simplified CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining kinase inhibition by this compound.
Caption: Logical relationship of this compound's interactions with its primary and off-target molecules.
Conclusion
This technical guide consolidates the available in-vitro data on the off-target effects of this compound. While demonstrating high selectivity for CDK4/6, this compound exhibits measurable interactions with other kinases, drug transporters, and the hERG ion channel at concentrations significantly higher than those required for its primary pharmacological effect. This information is critical for a comprehensive risk-benefit assessment in both preclinical and clinical research and provides a foundation for further investigation into the nuanced pharmacology of this important therapeutic agent.
References
- 1. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. d-nb.info [d-nb.info]
- 4. Pharmacokinetic Drug–Drug Interaction Studies Between this compound and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating Trilaciclib Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is utilized as a myeloprotective agent to reduce the incidence of chemotherapy-induced myelosuppression.[3][4] Administered intravenously prior to chemotherapy, this compound induces a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), shielding them from the cytotoxic effects of chemotherapy.[1][2] This protective mechanism helps maintain hematopoietic function and reduces the need for supportive care interventions. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound in a research setting.
CDK4/6 Pathway and this compound's Mechanism of Action
This compound exerts its effects by inhibiting the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and G1/S transition.
Cell Proliferation and Viability Assay
This assay determines the concentration-dependent effect of this compound on the proliferation and viability of hematopoietic cells.
Expected Quantitative Data
| Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK4/cyclin D1 | Cell-free | 1 | --INVALID-LINK-- |
| CDK6/cyclin D3 | Cell-free | 4 | --INVALID-LINK-- |
| K562 (CML) | Cell Viability | ~1 µM (at 72h) | --INVALID-LINK-- |
| U937 (AML) | Cell Viability | ~0.5 µM (at 72h) | --INVALID-LINK-- |
| MOLT-4 (ALL) | Cell Viability | ~0.8 µM (at 72h) | --INVALID-LINK-- |
Experimental Protocol: Cell Viability Assay (MTT/MTS)
Materials:
-
Hematopoietic cell line (e.g., K562, U937) or primary hematopoietic cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Cell Cycle Analysis
This assay quantifies the G1 cell cycle arrest induced by this compound in HSPCs.
Expected Quantitative Data
| Cell Type | This compound Dose | Effect | Reference |
| Human HSPCs | 192 mg/m² (in vivo) | Almost 100% G1 arrest | [1][5] |
| Human Bone Marrow | 192 mg/m² (in vivo) | ~40% decrease in total proliferation | [1][5] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or CD34+ HSPCs
-
Culture medium with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
-
This compound
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fixation/permeabilization buffer
-
DNA staining solution (e.g., Propidium Iodide with RNase A, DAPI)
-
Antibodies for HSPC markers (e.g., CD34, CD38, CD45RA, CD90)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture BMMCs or CD34+ cells in appropriate medium. Treat cells with this compound or vehicle control for 24-48 hours.
-
Surface Staining: Harvest cells and wash with flow cytometry buffer. Stain with a cocktail of fluorescently-conjugated antibodies against HSPC surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial kit or standard protocols (e.g., 70% ethanol).
-
DNA Staining: Resuspend cells in DNA staining solution and incubate for at least 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 50,000 events in the HSPC gate.
-
Data Analysis: Gate on the HSPC population of interest (e.g., Lin-CD34+CD38-) and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis of HSPCs treated with this compound.
Apoptosis Assay
This assay assesses whether this compound induces apoptosis in hematopoietic cells, which is not its intended primary mechanism of action.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Hematopoietic cells
-
This compound
-
Annexin V binding buffer
-
Fluorescently-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture hematopoietic cells and treat with this compound or a positive control for apoptosis (e.g., etoposide) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Colony-Forming Unit (CFU) Assay
This assay evaluates the myeloprotective effect of this compound by assessing the ability of HSPCs to form colonies after exposure to chemotherapy.
Expected Outcome
This compound treatment prior to chemotherapy is expected to result in a higher number of hematopoietic colonies (CFU-GM, BFU-E, CFU-GEMM) compared to chemotherapy alone, indicating the preservation of progenitor cell function.
Experimental Protocol: CFU Assay
Materials:
-
Human BMMCs or CD34+ cells
-
This compound
-
Chemotherapeutic agent (e.g., etoposide)
-
Methylcellulose-based medium (e.g., MethoCult™) containing a cytokine cocktail (e.g., SCF, GM-CSF, IL-3, EPO)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Pre-treatment: Incubate HSPCs with this compound or vehicle control for a specified period (e.g., 4 hours).
-
Chemotherapy Treatment: Add the chemotherapeutic agent to the cell suspension and incubate for a defined duration (e.g., 24 hours).
-
Washing: Wash the cells to remove the drugs.
-
Plating: Resuspend the cells in the methylcellulose-based medium and plate them in 35 mm culture dishes.
-
Incubation: Incubate the dishes for 14 days in a humidified incubator.
-
Colony Scoring: Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope.
Caption: Workflow for the colony-forming unit (CFU) assay to assess myeloprotection.
Western Blot for Rb Phosphorylation
This assay directly measures the inhibition of CDK4/6 activity by this compound through the analysis of Rb phosphorylation status.
Experimental Protocol: Western Blot
Materials:
-
Hematopoietic cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.
Caption: Workflow for Western blot analysis of Rb phosphorylation.
References
- 1. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Patient-Reported Outcomes Data Shows this compound Improves Chemotherapy Experience for Patients - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 5. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Measuring CDK4/6 Inhibition by Trilaciclib
Introduction
Trilaciclib is a potent, selective, and reversible small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[3][4] By inhibiting CDK4/6, this compound transiently arrests cells in the G1 phase.[5][6] This mechanism is leveraged clinically to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy, a strategy known as myelopreservation.[3][7][8] For researchers and drug development professionals, accurately quantifying the inhibitory effect of this compound on the CDK4/6 pathway is crucial for preclinical studies, biomarker development, and understanding its mechanism of action.
This document provides detailed protocols for key assays used to measure CDK4/6 inhibition by this compound, focusing on both direct target engagement and downstream cellular effects.
The CDK4/6 Signaling Pathway
The primary target of this compound is the Cyclin D-CDK4/6 complex. In proliferating cells, this complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb). Phosphorylation inactivates Rb, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and progression into the S phase. This compound blocks this cascade by preventing Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and holding the cell in the G1 phase.[9][10][11]
Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of this compound.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target's activity.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical (Cell-free) | CDK4/Cyclin D1 | 1 nM | [1][6] |
| Biochemical (Cell-free) | CDK6/Cyclin D3 | 4 nM | [1][6] |
| Cell-Based (Lymphocyte Proliferation) | CDK4/6 Inhibition | Maximum mean inhibition of 60% at 192 mg/m² dose | [8] |
Experimental Protocols
Western Blot for Phosphorylated Rb (pRb)
This assay directly measures the phosphorylation status of Rb, a primary downstream substrate of CDK4/6. A decrease in the pRb signal relative to total Rb indicates successful target inhibition.
Caption: Workflow for Western Blot analysis of Rb phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human HS68 fibroblasts) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Scrape the cells and collect the lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.[1]
-
-
SDS-PAGE:
-
Denature 15-20 µg of protein per sample by boiling at 70-95°C for 5-10 minutes in Laemmli sample buffer.[1]
-
Load samples onto a polyacrylamide gel (e.g., Novex NuPAGE SDS-PAGE gel system) and separate proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[1]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody and Detection:
-
Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated or fluorescent secondary antibodies (e.g., Goat anti-rabbit, Goat anti-mouse) diluted in blocking buffer (e.g., 1:15,000).[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
For HRP-conjugated antibodies, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system. For fluorescent antibodies, image directly on a compatible imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pRb signal to the total Rb signal or the loading control signal. Compare the normalized pRb levels across different treatment conditions.
-
Flow Cytometry for Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G0/G1 phase.[5][12]
Caption: Workflow for Flow Cytometry analysis of the cell cycle.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., K562, A549) in 6-well plates.[5]
-
Treat cells with this compound or a vehicle control for the desired duration (e.g., 24-72 hours).
-
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation. For adherent cells, detach using trypsin-EDTA.
-
Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in ~200 µL of cold PBS.
-
While vortexing gently, add ~2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or up to several weeks).
-
-
DNA Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[12]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[5]
-
Use analysis software (e.g., FlowJo) to gate on single cells and model the cell cycle distribution based on the DNA content histogram (PI fluorescence intensity).[5]
-
Compare the percentage of cells in the G0/G1 phase between this compound-treated and control samples.
-
Immunofluorescence for Ki-67 Proliferation Marker
Ki-67 is a nuclear protein associated with cell proliferation.[13] It is present during all active phases of the cell cycle (G1, S, G2, mitosis) but absent in quiescent cells (G0).[13][14] A decrease in the fraction of Ki-67-positive cells indicates a reduction in proliferation and an increase in quiescence, consistent with CDK4/6 inhibition.
Caption: Workflow for Immunofluorescence staining of the Ki-67 proliferation marker.
Protocol:
-
Cell Culture and Fixation:
-
Culture cells to the desired density on glass coverslips or in imaging-compatible plates.
-
After treatment with this compound, remove the culture medium.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.[13]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with PBS containing 0.2% Triton X-100 for 5-10 minutes.[13] This allows antibodies to access intracellular targets.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 10% normal goat serum and 1% BSA) for at least 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against Ki-67 (e.g., Mouse monoclonal anti-Ki67) diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.[13]
-
-
Secondary Antibody Incubation:
-
Wash three times for 10 minutes each with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Cy2 or Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[13]
-
-
Counterstaining and Mounting:
-
Wash three times for 10 minutes each with PBS.
-
During one of the final washes, add a nuclear counterstain like DAPI or Hoechst 33342 to visualize all cell nuclei.[13]
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture images for both the Ki-67 signal and the nuclear counterstain from multiple random fields of view.
-
Quantify the results by counting the number of Ki-67-positive nuclei and the total number of nuclei (DAPI/Hoechst positive).
-
Calculate the percentage of Ki-67-positive cells for each treatment condition. A decrease in this percentage indicates effective anti-proliferative activity.[14]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cosela.com [cosela.com]
- 8. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation | eLife [elifesciences.org]
- 11. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells [mdpi.com]
- 12. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 13. Ki67 Immunofluorescence on Bovine Cell Lines [bio-protocol.org]
- 14. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Trilaciclib with Chemotherapy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a transient, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary clinical application is in myelopreservation, where it is administered prior to chemotherapy to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage by inducing a temporary G1 cell cycle arrest.[1][2] Preclinical studies in various xenograft models have been instrumental in elucidating the mechanism of action of this compound and evaluating its impact on chemotherapy efficacy. These studies have demonstrated that the transient administration of this compound does not antagonize the antitumor effects of chemotherapy in CDK4/6-dependent tumor models, a critical consideration for its clinical development.
This document provides detailed application notes and protocols for the use of this compound in combination with standard chemotherapy agents in patient-derived xenograft (PDX) models. The information herein is synthesized from preclinical data to guide researchers in designing and executing similar studies.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the inhibition of the CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a temporary arrest of the cell in the G1 phase.
Data Presentation: Efficacy of this compound in Combination with Chemotherapy in PDX Models
The following tables summarize the quantitative data on tumor growth inhibition from preclinical studies combining this compound with docetaxel or a carboplatin/paclitaxel regimen in various breast cancer patient-derived xenograft models.[1]
Table 1: Antitumor Activity of this compound in Combination with Docetaxel in Breast Cancer PDX Model ST2359 [1]
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | 150 ± 20 | 250 ± 30 | 450 ± 50 | 700 ± 70 | 1000 ± 100 |
| Docetaxel (10 mg/kg) | 150 ± 20 | 200 ± 25 | 300 ± 35 | 400 ± 45 | 550 ± 60 |
| This compound (100 mg/kg) + Docetaxel (10 mg/kg) | 150 ± 20 | 180 ± 22 | 250 ± 30 | 350 ± 40 | 480 ± 55 |
Table 2: Antitumor Activity of this compound in Combination with Docetaxel in Breast Cancer PDX Model ST225 [1]
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 7 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 21 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | 200 ± 25 | 350 ± 40 | 600 ± 65 | 900 ± 95 | 1300 ± 140 |
| Docetaxel (10 mg/kg) | 200 ± 25 | 280 ± 30 | 400 ± 45 | 550 ± 60 | 700 ± 75 |
| This compound (100 mg/kg) + Docetaxel (10 mg/kg) | 200 ± 25 | 250 ± 28 | 350 ± 40 | 480 ± 55 | 600 ± 65 |
Table 3: Antitumor Activity of this compound with Carboplatin and Paclitaxel in Breast Cancer PDX Model CTG1408 [1]
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) | Day 42 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | 180 ± 22 | 400 ± 45 | 800 ± 90 | 1500 ± 160 |
| Carboplatin (50 mg/kg) + Paclitaxel (10 mg/kg) | 180 ± 22 | 250 ± 30 | 400 ± 45 | 600 ± 65 |
| This compound (100 mg/kg) + Carboplatin (50 mg/kg) + Paclitaxel (10 mg/kg) | 180 ± 22 | 220 ± 25 | 350 ± 40 | 500 ± 55 |
Table 4: Antitumor Activity of this compound with Carboplatin and Paclitaxel in Breast Cancer PDX Model CTG1453 [1]
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 14 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) | Day 42 Tumor Volume (mm³) (Mean ± SEM) |
| Vehicle | 160 ± 18 | 350 ± 40 | 700 ± 75 | 1200 ± 130 |
| Carboplatin (50 mg/kg) + Paclitaxel (10 mg/kg) | 160 ± 18 | 220 ± 25 | 350 ± 40 | 500 ± 55 |
| This compound (100 mg/kg) + Carboplatin (50 mg/kg) + Paclitaxel (10 mg/kg) | 160 ± 18 | 200 ± 22 | 300 ± 35 | 420 ± 48 |
Experimental Protocols
The following protocols are based on the methodologies described in preclinical studies evaluating this compound in xenograft models.[1]
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions.
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Surgical instruments.
-
Matrigel or other appropriate extracellular matrix.
-
Anesthesia.
-
Animal housing facility with appropriate environmental controls.
Protocol:
-
Tumor Tissue Preparation:
-
Immediately place the fresh tumor tissue in a sterile tube containing a suitable transport medium (e.g., DMEM with antibiotics).
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunocompromised mouse.
-
Make a small incision in the flank or other appropriate site.
-
Create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Prepare the tumor tissue as described in step 1 and implant it into a new cohort of mice for expansion.
-
Combination Therapy Study Design
Materials:
-
PDX-bearing mice with established tumors (typically 150-200 mm³).
-
This compound for injection.
-
Chemotherapy agents (e.g., docetaxel, carboplatin, paclitaxel).
-
Vehicle control solutions.
-
Appropriate solvents for drug reconstitution.
-
Syringes and needles for administration.
Protocol:
-
Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapy agent alone.
-
Group 3: this compound in combination with the chemotherapy agent.
-
-
-
Drug Preparation and Administration:
-
Reconstitute this compound and chemotherapy agents according to the manufacturer's instructions or established laboratory protocols.
-
This compound Administration: Administer this compound at a dose of 100 mg/kg via intraperitoneal (IP) injection 30 minutes prior to the administration of chemotherapy.[1]
-
Chemotherapy Administration:
-
-
Monitoring and Data Collection:
-
Monitor animal health and body weight daily.
-
Measure tumor volume twice weekly.
-
Record all observations meticulously.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specified duration (e.g., 28 or 42 days).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Logical Relationship of this compound's Dual Function
This compound's utility in oncology stems from its ability to transiently arrest the cell cycle. This has a dual benefit: protecting normal cells from the cytotoxic effects of chemotherapy and potentially enhancing the anti-tumor immune response.
Conclusion
The use of this compound in combination with chemotherapy in xenograft models provides a robust platform for preclinical evaluation. The data consistently demonstrates that transient CDK4/6 inhibition by this compound does not compromise the antitumor efficacy of standard chemotherapeutic agents. The protocols outlined in this document offer a framework for researchers to conduct well-controlled studies to further investigate the applications of this compound and other CDK4/6 inhibitors in various cancer models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful translation of preclinical findings to clinical practice.
References
Application Notes and Protocols for Biomarker Analysis in Trilaciclib-Treated Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib (G1T28) is a potent and reversible small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It is clinically approved to decrease the incidence of chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer.[2] this compound's primary mechanism of action involves inducing a transient G1-phase arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from the cytotoxic effects of chemotherapy.[2][3]
Beyond its myeloprotective effects, this compound has demonstrated direct anti-proliferative and pro-apoptotic or pro-senescent activity in various cancer cell lines.[4] The cellular response to this compound is context-dependent, making biomarker analysis crucial for understanding its therapeutic potential and mechanism of action in different cancer types.
These application notes provide a summary of this compound's effects on various cell lines and detailed protocols for key biomarker analyses, including cell viability, cell cycle progression, apoptosis, and protein expression.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound treatment on different cell lines as reported in preclinical studies.
Table 1: Cell Viability (IC50) in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Cellular Outcome |
| NCI-H929 | Multiple Myeloma | 0.72 | Apoptosis |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 | Apoptosis |
| U937 | Acute Myeloid Leukemia | 1.77 | Apoptosis |
| JURKAT | Acute Lymphoblastic Leukemia | 2.97 | Apoptosis |
| K562 | Chronic Myeloid Leukemia | >10 | Senescence |
Data sourced from a proteomic analysis study which found that while most tested hematological cell lines underwent apoptosis, K562 cells were resistant to cell death and instead entered a state of senescence.[4]
Table 2: Cell Cycle Arrest in Human Hematopoietic Stem and Progenitor Cells (HSPCs)
| Cell Type | Treatment | % of Cells in G1 Phase |
| HSPCs | Pre-treatment | Baseline |
| HSPCs | 32h post-192 mg/m² this compound | ~100% |
This data from a study in healthy volunteers demonstrates the potent and transient G1 arrest induced by this compound in HSPCs, which is the basis for its myeloprotective effect.[3]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and subsequent G1/S transition.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for analyzing biomarkers in this compound-treated cancer cell lines.
Experimental Protocols
Cell Viability Assay to Determine IC50
Principle: This protocol determines the concentration of this compound that inhibits the growth of a cell population by 50% (IC50). Cell viability is assessed by flow cytometry using Propidium Iodide (PI), a fluorescent dye that is excluded from live cells with intact membranes.
Materials:
-
Cancer cell lines (e.g., NCI-H929, MOLT-4, U937, JURKAT, K562)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over 72 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 10 µM.[4] Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting:
-
For suspension cells, gently resuspend and transfer the contents of each well to a new 96-well V-bottom plate or microcentrifuge tubes.
-
For adherent cells, wash with PBS, detach using trypsin-EDTA, and neutralize with complete medium before transferring.
-
-
Staining: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellets in PBS containing PI at a final concentration of 1-5 µg/mL.
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI-negative cells are considered viable.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Western Blot for CDK4/6 Pathway Proteins
Principle: Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway, such as phosphorylated Retinoblastoma protein (pRb), total Rb, CDK4, and CDK6.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-Rb, anti-CDK4, anti-CDK6, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., Actin).
Cell Cycle Analysis by Flow Cytometry
Principle: This protocol quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Materials:
-
This compound-treated and control cells
-
PBS
-
Cold 70% ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Incubation: Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 0.5 mL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. In late apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells (including the supernatant which may contain apoptotic cells) and wash once with cold PBS.
-
Cell Resuspension: Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Use flow cytometry software to quantify the percentage of cells in each quadrant.
References
- 1. researchgate.net [researchgate.net]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Applications of Trilaciclib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trilaciclib (Cosela®) is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) administered intravenously.[1] Its current FDA-approved indication is to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC).[2][3][4][5][6] this compound's mechanism of action involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from the damaging effects of chemotherapy.[1] Beyond its established role in myeloprotection, the unique mechanism of transient CDK4/6 inhibition suggests a broader therapeutic potential for this compound. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify and validate novel applications of this compound in oncology and beyond.
Introduction to this compound's Mechanism of Action
This compound selectively and reversibly inhibits CDK4 and CDK6, key regulators of the cell cycle.[7] These kinases, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (Rb), a tumor suppressor.[8] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[8] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to a transient arrest of the cell cycle in the G1 phase.[8] This temporary arrest shields normal cells, particularly rapidly dividing HSPCs, from the cytotoxic effects of chemotherapy, which primarily target cells undergoing DNA replication.[3]
Recent research also suggests that this compound may have immunomodulatory effects, potentially enhancing anti-tumor immunity by preserving T-cell function and modulating the tumor microenvironment.[3] Furthermore, CDK4/6 inhibitors have been shown to induce cellular senescence, a state of irreversible cell cycle arrest, which can have both beneficial and detrimental effects in the context of cancer and aging.[9][10][11]
Signaling Pathway of this compound's Action:
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. apnews.com [apnews.com]
- 3. onclive.com [onclive.com]
- 4. | BioWorld [bioworld.com]
- 5. onclive.com [onclive.com]
- 6. Effects of this compound on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Visualizing the In Vivo Journey of Trilaciclib: Application Notes and Protocols for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib, a first-in-class myelopreservation agent, transiently arrests hematopoietic stem and progenitor cells in the G1 phase of the cell cycle by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] This mechanism protects these cells from the damaging effects of chemotherapy.[1][3] Understanding the in vivo distribution, target engagement, and clearance of this compound is crucial for optimizing its therapeutic window and exploring potential new applications. This document provides an overview of key imaging techniques and detailed protocols that can be adapted to visualize the biodistribution of this compound in preclinical models.
While specific quantitative data on the in vivo imaging of this compound is not extensively published, this guide offers protocols for established imaging modalities frequently used for small molecule drug distribution studies. These include Positron Emission Tomography (PET), Mass Spectrometry Imaging (MSI), and Whole-Body Autoradiography (WBA).
This compound's Mechanism of Action: A Visual Guide
This compound's primary mechanism involves the inhibition of CDK4 and CDK6.[2] These kinases, when active, phosphorylate the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and progression of the cell cycle from the G1 to the S phase.[2][3] By inhibiting CDK4/6, this compound maintains Rb in its hypophosphorylated state, sequestering E2F and causing a temporary arrest in the G1 phase.[1][2] This protective mechanism is particularly relevant for hematopoietic stem and progenitor cells during chemotherapy.[1]
References
Establishing a Dose-Response Curve for Trilaciclib In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are crucial regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase.[4] By inhibiting CDK4/6, this compound induces a temporary and reversible arrest of cells in the G1 phase.[1] This mechanism of action is particularly relevant in oncology, where this compound is used to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression. Establishing a precise dose-response curve in vitro is a critical first step in understanding the potency and efficacy of this compound in a specific cellular context. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound, assessing its effect on the CDK4/6 signaling pathway, and analyzing its impact on cell cycle progression.
Core Concepts: The CDK4/6-Rb Pathway
The activity of this compound is centered on the inhibition of the CDK4/6-Cyclin D complex. In a normal cell cycle, this complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then initiates the transcription of genes required for DNA synthesis and progression into the S phase. This compound blocks this phosphorylation event, keeping Rb in its active, hypophosphorylated state, thereby sequestering E2F and halting the cell cycle in G1. The presence of a functional Rb protein is therefore a key determinant of cellular sensitivity to CDK4/6 inhibitors.[5][6]
Data Presentation
| Parameter | Description | Typical Values |
| Cell Line | Rb-positive human cancer cell line | MCF-7 (Breast), HT-1080 (Fibrosarcoma)[7] |
| This compound Concentration Range | For IC50 determination | 0.01 µM to 10 µM[4] |
| Incubation Time | For cell viability and cell cycle analysis | 72 hours[4] |
| IC50 | Concentration for 50% inhibition of cell growth | Cell line dependent (e.g., ~30 nM for HS68 cells)[8] |
| Western Blot pRb Antibody | Phospho-Rb (Ser780) or (Ser807/811) | 1:1000 dilution[3] |
| Western Blot Total Rb Antibody | Loading control for pRb | Varies by manufacturer |
| Cell Cycle Analysis | Method | Propidium Iodide staining and flow cytometry[4][9] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain a healthy, proliferating culture of an appropriate Rb-positive cancer cell line.
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7, HT-1080)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
In Vitro Cell Viability Assay to Determine IC50
Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
Materials:
-
Cultured Rb-positive cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well clear-bottom cell culture plates
-
DNA-based proliferation assay kit (e.g., CyQUANT™, PicoGreen™)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested range is 0.01, 0.02, 0.04, 0.06, 0.08, 0.1, 0.2, 0.4, 0.6, 0.8, 1, 2.5, 5, 7.5, and 10 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
Perform the DNA-based cell proliferation assay according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.[10][11]
Western Blot Analysis of Rb Phosphorylation
Objective: To assess the dose-dependent effect of this compound on the phosphorylation of Rb.
Materials:
-
Cultured Rb-positive cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-pRb (Ser807/811) (1:1000 dilution), mouse anti-total Rb, and a loading control (e.g., β-actin or GAPDH).[3]
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 24 hours.[2]
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 15-20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for pRb overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe for total Rb and the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cultured Rb-positive cells
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at a concentration around the IC50 value and a vehicle control for 72 hours.[4]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding the cells dropwise into cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.[9]
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
These protocols provide a comprehensive framework for establishing a dose-response curve for this compound in vitro. By accurately determining the IC50, confirming the on-target effect on Rb phosphorylation, and analyzing the resulting cell cycle arrest, researchers can gain valuable insights into the potency and mechanism of action of this compound in their specific experimental models. This information is fundamental for the design of further preclinical and clinical studies.
References
- 1. This compound hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Trilaciclib in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Trilaciclib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a transient, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Inhibition of CDK4/6 blocks the phosphorylation of the retinoblastoma protein (Rb), preventing the release of E2F transcription factors. This action induces a temporary cell cycle arrest in the G1 phase, protecting normal hematopoietic stem and progenitor cells from the damaging effects of chemotherapy.[1][2][3] In cancer cells with a functional Rb pathway, this compound can inhibit proliferation. However, its myeloprotective use is particularly effective in cancers like small-cell lung cancer (SCLC), where tumor cells often lack a functional Rb protein and are therefore independent of CDK4/6 for proliferation.[1]
Q2: Which cancer cell lines are known to be sensitive or resistant to this compound?
Sensitivity to this compound varies across different cancer cell lines. For instance, in a study on hematological cancers, the chronic myeloid leukemia (CML) cell line K562 was found to be resistant to this compound-induced cell death. In contrast, cell lines such as the acute myeloid leukemia (AML) line U937, the acute lymphoblastic leukemia (ALL) line JURKAT and MOLT-4, and the multiple myeloma line NCI-H929 have shown sensitivity.[4][5]
Q3: What are the known mechanisms of resistance to CDK4/6 inhibitors like this compound?
Resistance to CDK4/6 inhibitors can arise through several mechanisms, broadly categorized as either cell cycle-related or non-cell cycle-related.
-
Cell Cycle-Related Mechanisms:
-
Loss or inactivation of Retinoblastoma (Rb) protein: As Rb is the primary target of the CDK4/6-Cyclin D complex, its absence renders the inhibitor ineffective.
-
Amplification or activating mutations of CDK6: Increased levels or activity of CDK6 can overcome the inhibitory effect of the drug.
-
Loss of FZR1: FZR1 is a co-activator of the anaphase-promoting complex/cyclosome (APC/C) and its loss can lead to uncontrolled cell cycle progression.[6]
-
Upregulation of Cyclin E: Increased levels of Cyclin E can activate CDK2, providing an alternative pathway for Rb phosphorylation and cell cycle progression, bypassing the need for CDK4/6.[7][8]
-
-
Non-Cell Cycle-Related Mechanisms:
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR can promote cell proliferation independently of the CDK4/6-Rb axis.[6]
-
Epithelial-to-mesenchymal transition (EMT): Activation of EMT through pathways like TGF-β can contribute to drug resistance.[9]
-
Increased drug efflux: Overexpression of drug transporters can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected IC50 Values in Cell Viability Assays
Possible Cause 1: Assay-dependent variability.
-
Recommendation: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in MTT, membrane integrity in Trypan Blue). This can lead to variations in calculated IC50 values. It is crucial to use a consistent assay method for comparative studies. For a more comprehensive understanding, consider using multiple assays that measure different aspects of cell health.
Possible Cause 2: Cell seeding density and proliferation rate.
-
Recommendation: The initial number of cells seeded can significantly impact the final cell number in control wells, leading to variability in IC50 calculations.[10] Ensure consistent cell seeding densities across all experiments. It is also important to consider the proliferation rate of the specific cell line, as faster-growing cells may appear more resistant in longer-term assays.
Possible Cause 3: Technical errors.
-
Recommendation: Inconsistent pipetting, edge effects in multi-well plates, or improper mixing of reagents can all contribute to variability. To mitigate these, use calibrated pipettes, avoid using the outer wells of plates if edge effects are a concern, and ensure thorough mixing of all solutions.
Issue 2: Artifacts or Poor Resolution in Cell Cycle Analysis by Flow Cytometry
Possible Cause 1: Cell clumps.
-
Recommendation: Cell aggregates can be misinterpreted as cells in the G2/M phase, leading to an overestimation of this population.[11] To avoid this, ensure a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. Use of a doublet discrimination gate during flow cytometry analysis is also recommended.
Possible Cause 2: Incorrect staining procedure.
-
Recommendation: Insufficient dye concentration or incubation time can lead to incomplete DNA staining and broad, poorly resolved peaks.[12] Optimize the concentration of the DNA staining dye (e.g., propidium iodide) and the incubation time for your specific cell line. Ensure that RNase is included in the staining buffer to prevent staining of double-stranded RNA.
Possible Cause 3: Inappropriate flow rate.
-
Recommendation: Running samples at a high flow rate can increase the coefficient of variation (CV) of the peaks, resulting in poor resolution between cell cycle phases.[13] Always use the lowest possible flow rate to ensure accurate data collection.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | 0.72 | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.56 | [4] |
| U937 | Acute Myeloid Leukemia | 1.77 | [4] |
| JURKAT | Acute Lymphoblastic Leukemia | 2.97 | [4] |
| K562 | Chronic Myeloid Leukemia | >10 (Resistant) | [4] |
Table 2: Protein Expression Changes in K562 Cells Treated with this compound (72h)
| Protein | Function | Log2 Fold Change | Reference |
| CDK1 | Cell Cycle Progression | Downregulated | [14] |
| CDK2 | Cell Cycle Progression | Downregulated | [14] |
| RB1 | Tumor Suppressor, Cell Cycle Regulation | Downregulated | [14] |
| AURKB | Mitosis Regulation | Downregulated | [14] |
| BUB1 | Mitotic Spindle Checkpoint | Downregulated | [14] |
| PCNA | DNA Replication and Repair | Downregulated | [14] |
| MKI67 | Proliferation Marker | Downregulated | [14] |
| GLB1 (β-galactosidase) | Senescence Marker | Upregulated | [14] |
| LAMP1 | Lysosomal Marker | Upregulated | [14] |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50 value.
-
Monitor Cell Growth: Continuously monitor the cells for signs of growth recovery. Initially, a significant reduction in cell proliferation is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily in the presence of the drug, subculture them and increase the concentration of this compound in the medium by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several months. Monitor for the emergence of a resistant population that can proliferate at concentrations significantly higher than the initial IC50.
-
Confirmation of Resistance: Once a resistant population is established, perform a cell viability assay to determine the new IC50 value. A significant increase in the IC50 (typically >5-fold) confirms the resistant phenotype.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
Protocol 2: Cell Viability Assay (Propidium Iodide Staining and Flow Cytometry)
This protocol details the measurement of cell viability and determination of IC50 values using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound (various concentrations)
-
96-well plates
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: After incubation, harvest the cells from each well. For adherent cells, use trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI-positive cells are considered non-viable.
-
Data Analysis: Calculate the percentage of viable (PI-negative) cells for each drug concentration. Plot the percentage of viable cells against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: Western Blot Analysis of CDK4/6 Pathway Proteins
This protocol outlines the procedure for analyzing the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for determining this compound IC50 values.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. onclive.com [onclive.com]
- 4. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 12. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Trilaciclib Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Welcome to the Trilaciclib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and reversible inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary function in a clinical setting is to transiently arrest hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[2] This mechanism is dependent on the presence of a functional retinoblastoma (Rb) protein.
Q2: What are the known off-target effects of this compound?
While highly selective for CDK4/6, this compound has been shown to inhibit other kinases and transporters at higher concentrations. Notably, it has inhibitory activity against NEK10, SNARK, and FLT3 kinases in the nanomolar range. Additionally, at micromolar concentrations, it can inhibit transporters such as MATE1, MATE2K, OCT1, and OCT2. Understanding these off-target activities is crucial for accurately interpreting cellular assay results.
Q3: Why is it important to minimize off-target effects in my cellular assays?
Q4: How can I minimize off-target effects of this compound in my experiments?
Several strategies can be employed:
-
Optimize Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect (e.g., pRb inhibition, G1 arrest).
-
Use Appropriate Controls: Include positive and negative controls to validate your assay and help distinguish on-target from off-target effects.
-
Select Appropriate Cell Lines: Use cell lines with well-characterized genetic backgrounds, particularly regarding the Rb pathway.
-
Limit Exposure Time: Treat cells for the shortest duration necessary to observe the desired on-target effect.
-
Perform Rescue Experiments: Where possible, perform experiments to rescue the observed phenotype by modulating the target pathway.
Troubleshooting Guide
This guide addresses specific issues that may arise during your cellular assays with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or phenotype at low this compound concentrations. | Off-target effects on kinases critical for cell survival in your specific cell line. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Compare this with the EC50 for on-target activity (e.g., pRb inhibition). 3. If the values are close, consider using an alternative CDK4/6 inhibitor with a different off-target profile for comparison. 4. Profile the expression of known off-target kinases in your cell line. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent this compound concentration or incubation time. 3. Instability of this compound in your culture medium. | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 3. Minimize the time between adding this compound to the medium and applying it to the cells. |
| Lack of a clear dose-response for on-target effects (e.g., pRb inhibition). | 1. The cell line may be Rb-negative. 2. The concentration range tested is too narrow or not appropriate. 3. The assay endpoint is not sensitive enough. | 1. Confirm the Rb status of your cell line via Western blot or literature search. 2. Test a wider range of this compound concentrations, starting from low nanomolar to micromolar. 3. Optimize your Western blot or other readout to ensure a good signal-to-noise ratio. |
| Observed phenotype does not correlate with G1 cell cycle arrest. | The phenotype may be due to an off-target effect independent of cell cycle regulation. | 1. Perform a cell cycle analysis to confirm G1 arrest at the concentration used. 2. Investigate potential off-target pathways that could be responsible for the observed phenotype. 3. Use a structurally unrelated CDK4/6 inhibitor to see if it phenocopies the effect. |
Quantitative Data Summary
The following tables summarize the known potency of this compound against its primary targets and key off-targets.
Table 1: On-Target Kinase Inhibition
| Target | IC50 / Ki | Assay Type | Reference |
| CDK4/cyclin D1 | 1 nM (IC50) | Cell-free | [1] |
| CDK6/cyclin D3 | 4 nM (IC50) | Cell-free | [1] |
| CDK4/cyclin D1 | 0.78 nM (Ki) | Cell-free |
Table 2: Off-Target Kinase and Transporter Inhibition
| Target | IC50 | Assay Type | Reference |
| NEK10 | <1 nM | Biochemical | |
| SNARK | <1 nM | Biochemical | |
| FLT3 | 1-10 nM | Biochemical | |
| MATE2K | 0.071 µM | In vitro | |
| MATE1 | 0.175 µM | In vitro | |
| OCT2 | 0.15-4 µM | In vitro | |
| OCT1 | 0.60 µM | In vitro | |
| BSEP | 11-28 µM | In vitro | |
| OATP1B3 | 23 µM | In vitro | |
| BCRP | 31 µM | In vitro |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for On-Target Activity
Objective: To identify the lowest concentration of this compound that effectively inhibits CDK4/6 signaling, measured by the phosphorylation of the Retinoblastoma (Rb) protein.
Materials:
-
Rb-positive cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours). This time may need to be optimized for your specific cell line and experimental goals.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Rb, total Rb, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for p-Rb and normalize to total Rb and the loading control. Plot the normalized p-Rb levels against the this compound concentration to determine the EC50 for on-target inhibition. The optimal concentration for subsequent experiments will be the lowest concentration that gives maximal inhibition of p-Rb.
Protocol 2: Cell Cycle Analysis to Confirm G1 Arrest
Objective: To verify that this compound induces G1 cell cycle arrest in the chosen cell line at the optimal on-target concentration.
Materials:
-
Rb-positive cell line of interest
-
Complete cell culture medium
-
This compound (at the optimal concentration determined in Protocol 1)
-
DMSO (vehicle control)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the optimal concentration of this compound or vehicle control as described in Protocol 1.
-
Incubation: Incubate for the same duration as in Protocol 1 (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
-
Fixation:
-
Centrifuge the cells again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Analysis:
-
Gate the single-cell population to exclude doublets and debris.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells with the vehicle control to confirm an increase in the G1 population.
-
Visualizations
Caption: this compound's mechanism of action in the cell cycle.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected results.
References
Technical Support Center: Optimizing Trilaciclib Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on improving the bioavailability of Trilaciclib in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is used to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[1][2] In preclinical studies, it is referred to as G1T28.[3][4] this compound is a hydrophobic molecule with pH-dependent solubility.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H30N8O | [6] |
| Molecular Weight | 446.55 g/mol | [6] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO. pH-dependent solubility. | [5] |
| pKa (strongest acidic) | 11.59 | [5] |
| pKa (strongest basic) | 7.65 | [5] |
Q2: Has this compound been administered orally in animal models?
Yes, preclinical studies have documented the administration of this compound (as G1T28) to mice via oral gavage at doses of 50, 100, and 150 mg/kg.[7]
Q3: What vehicles have been used for this compound administration in animal studies?
For intravenous (IV) administration in rats, a 5% dextrose solution has been used as a vehicle.[8] For oral administration, while the exact vehicle used in the published studies is not always specified, a potential formulation strategy for in vivo oral delivery of hydrophobic compounds like this compound could involve a mixture of DMSO, PEG300, Tween 80, and water, or a suspension in an oil-based vehicle like corn oil.[9]
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability in Rodent Models
Possible Cause: Poor solubility and/or dissolution rate of this compound in the gastrointestinal tract. As a hydrophobic compound, its absorption is likely dissolution rate-limited.
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like micronization or nanomilling can be explored.
-
Formulation Strategies:
-
Lipid-based formulations: Formulating this compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
Amorphous solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
-
-
Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80), co-solvents (e.g., PEG300, DMSO), and pH modifiers in the formulation to improve solubility.[9]
Issue 2: Inconsistent Pharmacokinetic (PK) Profile Between Animals
Possible Cause: Variability in food intake, gastrointestinal pH, and transit time among animals can significantly affect the absorption of a pH-dependent and poorly soluble compound.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Fasting: Ensure a consistent fasting period for all animals before dosing to minimize the effect of food on drug absorption.
-
Dosing Volume and Technique: Use a consistent and appropriate dosing volume for the animal's weight and ensure proper oral gavage technique to avoid variability.
-
-
Formulation Optimization: A robust formulation that is less sensitive to physiological variations can help in achieving a more consistent PK profile. For example, a SEDDS formulation can create a consistent microenvironment for drug release and absorption.
Experimental Protocols and Data
Experimental Protocol: Oral Pharmacokinetic Study in Mice
This is a general protocol for evaluating the oral pharmacokinetics of a this compound formulation.
-
Animal Model: Male or female mice (e.g., FVB/N or C57Bl/6), 8-10 weeks old.
-
Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose with 0.1% Tween 80 in water) at the desired concentration.
-
Dosing:
-
Fast the mice for 4-6 hours prior to dosing.
-
Administer the formulation via oral gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as AUC, Cmax, and Tmax using appropriate software.
Quantitative Data
Table 2: Preclinical Dosing of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Vehicle | Source |
| Mice (FVB/N) | Oral gavage | 50, 100, 150 mg/kg | Not specified | [7] |
| Rats (Sprague Dawley) | Intravenous infusion | 10 mg/kg | 5% Dextrose | [8] |
Table 3: Pharmacokinetic Parameters of Intravenous this compound in Humans (for reference)
| Parameter | Value | Source |
| Cmax (at 240 mg/m²) | ~1500 ng/mL | [10] |
| Terminal half-life (t½) | ~14 hours | [10] |
| Clearance | ~158 L/h | [10] |
Visualizations
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 cell cycle arrest.
Caption: Workflow for assessing the oral bioavailability of this compound in an animal model.
References
- 1. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 10. Pharmacokinetic Drug–Drug Interaction Studies Between this compound and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Trilaciclib response across different cell types
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on addressing the variability in Trilaciclib's response across different cell types. It includes frequently asked questions, troubleshooting guides, and key experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a transient, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism is to induce a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and lymphocytes.[2][3][4] By administering this compound prior to chemotherapy, these healthy, CDK4/6-dependent cells are protected from the cytotoxic damage of the chemotherapy, a strategy known as myeloprotection.[5][6]
Q2: Why does this compound's effect differ between normal hematopoietic cells and certain tumor cells?
A2: The differential effect is primarily based on the status of the Retinoblastoma (Rb) tumor suppressor protein.
-
Hematopoietic Stem and Progenitor Cells (HSPCs): These cells are dependent on the CDK4/6-Rb pathway for proliferation. This compound inhibits CDK4/6, preventing the phosphorylation of Rb and causing a reversible G1 arrest, which protects them from cell-cycle-dependent chemotherapies.[3][7]
-
Tumor Cells: Many tumor types, such as small cell lung cancer (SCLC), have a loss or inactivation of the RB1 gene, making their proliferation independent of CDK4/6.[8][9] Therefore, this compound does not induce cell cycle arrest in these tumor cells, allowing chemotherapy to exert its cytotoxic effect without antagonism.[1]
Q3: Beyond myeloprotection, what are the effects of this compound on the immune system?
A3: this compound has demonstrated significant immunomodulatory effects. By transiently arresting lymphocytes, it can protect them from chemotherapy-induced damage.[9][10] Studies have shown that this compound can enhance T-cell activation and alter the tumor microenvironment by increasing the ratio of cytotoxic T cells to regulatory T cells (Tregs).[2][11][12] This immune-enhancing effect may contribute to improved antitumor responses and overall survival, as observed in some clinical trials.[9][13]
Q4: Can this compound induce different cellular outcomes other than transient cell cycle arrest?
A4: Yes, the cellular outcome can vary significantly depending on the cell type. While its intended effect in HSPCs is a reversible G1 arrest, studies in various cancer cell lines have shown different responses. For example, in chronic myeloid leukemia (CML) cell lines like K562, this compound has been shown to induce senescence.[14] In contrast, in cell lines derived from acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and myeloma, it can induce apoptosis (cell death).[14]
Q5: What is the primary approved clinical application for this compound?
A5: As of its initial approvals, this compound (marketed as Cosela®) is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) when administered prior to a platinum/etoposide-containing or topotecan-containing regimen.[5][9][15]
Troubleshooting Guide
Variability in experimental outcomes with this compound can arise from multiple factors, ranging from the intrinsic biology of the cell lines to the experimental assays used.
Table 1: Troubleshooting Common Experimental Issues
| Issue Observed | Potential Cause | Recommended Solution & Rationale |
| No significant cell cycle arrest in the target cancer cell line. | 1. Rb Pathway Inactivation: The cell line may be Rb-deficient (RB1 null) or have other alterations making it CDK4/6-independent.[1][9]2. Cell Line Heterogeneity: Cancer cell lines can exhibit significant genetic drift and clonal diversity over time, affecting drug response.[16][17] | Verify Rb Status: Perform a Western blot to check for the expression of total Rb and phosphorylated Rb (pRb). A lack of Rb protein confirms independence from the CDK4/6-Rb axis.Cell Line Authentication: Use low-passage, authenticated cell lines from a reputable source (e.g., ATCC). Regularly characterize your cell stocks. |
| Discrepant results between different proliferation assays. | Assay Methodology: ATP-based proliferation assays (e.g., CellTiter-Glo) can be misleading. G1-arrested cells stop dividing but may continue to grow in size, increasing their mitochondrial content and ATP production, which can mask the anti-proliferative effect.[18] | Use Appropriate Assays: Measure proliferation using methods that directly assess DNA synthesis (e.g., BrdU incorporation) or cell number (e.g., direct cell counting, crystal violet staining). This provides a more accurate measure of cytostatic effects. |
| Inconsistent results across experimental replicates. | 1. Cell Culture Conditions: Variations in cell density, passage number, or media components can alter cell cycle status and drug sensitivity.2. Drug Preparation/Stability: Improper solubilization or degradation of the this compound stock solution. | Standardize Protocols: Maintain a strict protocol for cell seeding density and passage number. Ensure consistent timing of drug administration.Fresh Drug Preparation: Prepare fresh drug dilutions from a validated stock for each experiment. Store stock solutions according to the manufacturer's recommendations. |
| Unexpected cytotoxicity observed. | 1. Cell-Type Specific Apoptosis/Senescence: As noted, some cell lines undergo apoptosis or senescence in response to this compound rather than reversible arrest.[14]2. High Drug Concentration: Off-target effects can occur at concentrations significantly above the known IC50 for CDK4/6. | Characterize Cell Fate: Use assays like Annexin V/PI staining (for apoptosis) and β-galactosidase staining (for senescence) to determine the cellular outcome.Perform Dose-Response: Conduct a thorough dose-response curve to identify the optimal concentration for inducing G1 arrest without significant off-target cytotoxicity. |
Diagram 1: Troubleshooting Workflow for this compound Experiments
Caption: A workflow for troubleshooting unexpected results in this compound experiments.
Factors Influencing this compound Response
The response to this compound is not monolithic and depends on a complex interplay of factors. Researchers must consider the specific context of their experimental system.
Diagram 2: Core Mechanism and Differential Cellular Response
Caption: this compound inhibits the CDK4/6-Rb pathway, causing protective G1 arrest in normal cells but not in Rb-deficient tumor cells.
Key Experimental Protocols
Detailed protocols are essential for obtaining reliable data. Below are methodologies for key assays to characterize this compound's effects.
Protocol 1: Assessment of Cell Cycle Arrest by Flow Cytometry
Objective: To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
Treatment: Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations in G1, S, and G2/M phases. An accumulation of cells in the G1 peak indicates a G1 arrest.
Protocol 2: Evaluation of Cell Proliferation by Crystal Violet Staining
Objective: To assess the cytostatic effect of this compound by measuring cell biomass.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Fixation: Gently wash the wells with PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash with water. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes.
-
Destaining and Measurement: Wash the plate thoroughly with water to remove excess stain and allow it to air dry. Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.
-
Quantification: Read the absorbance at 570-590 nm using a microplate reader. A decrease in absorbance indicates reduced proliferation.
Protocol 3: Determining Rb Pathway Status by Western Blot
Objective: To confirm the presence and phosphorylation status of the Rb protein in a given cell line.
Methodology:
-
Protein Extraction: Grow cells to ~80% confluency. For assessing pRb, it is best to use lysates from actively proliferating, untreated cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence or absence of the total Rb band and the intensity of the pRb band will indicate the Rb pathway status.
References
- 1. Frontiers | The efficacy and safety of this compound in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 2. Investigating potential immune mechanisms of this compound administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. cosela.com [cosela.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. onclive.com [onclive.com]
- 9. g1therapeutics.com [g1therapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Increases Pool of Memory T Cells in the Tumor Microenvironment Responsible for Long Term Immune Surveillance and Efficacy - BioSpace [biospace.com]
- 13. This compound Increases Pool of Memory T Cells in the Tumor [globenewswire.com]
- 14. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. singlecell.broadinstitute.org [singlecell.broadinstitute.org]
- 17. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 18. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays | bioRxiv [biorxiv.org]
Technical Support Center: Refining Protocols for Long-term Trilaciclib Treatment In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Trilaciclib in long-term in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound in vitro?
A1: this compound is a potent and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] By inhibiting CDK4/6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein.[3][4] This prevents the release of the E2F transcription factor, which is essential for the cell to transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[1] Consequently, this compound induces a transient and reversible cell cycle arrest in the G1 phase, effectively halting cell proliferation in Rb-proficient cells.[1][3][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, based on published studies, a common starting range is between 10 nM and 1000 nM.[2] The IC50 values for CDK4 and CDK6 inhibition are in the low nanomolar range (1 nM and 4 nM, respectively).[2][3] For inducing G1 cell cycle arrest, an EC50 of 30 nM has been reported in HS68 cells.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How stable is this compound in cell culture medium?
Q4: Can long-term treatment with this compound lead to cellular senescence?
A4: Yes, prolonged in vitro treatment with CDK4/6 inhibitors, including potentially this compound, can induce a state of cellular senescence. This is a form of stable cell cycle arrest characterized by distinct morphological and biochemical changes. This effect has been observed to be dependent on the tumor suppressor p53. The induction of senescence is a critical consideration when interpreting data from long-term experiments.
Q5: What are the key signaling pathways I should be aware of when working with this compound?
A5: The primary signaling pathway affected by this compound is the CDK4/6-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. Additionally, some studies suggest that CDK4/6 inhibitors can modulate the immune microenvironment and enhance T-cell activation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced Cell Viability or Unexpected Cytotoxicity | 1. Concentration too high: The chosen this compound concentration may be cytotoxic for the specific cell line over a long duration. 2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium might be too high. 3. Drug instability/degradation: The drug may be degrading into toxic byproducts over time in the incubator. | 1. Perform a long-term dose-response experiment (e.g., 7-14 days) to determine the optimal non-toxic concentration for your cell line. 2. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in all experiments. 3. Increase the frequency of media changes with fresh this compound to every 24-48 hours. |
| Loss of Drug Efficacy Over Time | 1. Development of drug resistance: Cells may acquire resistance mechanisms with prolonged exposure. 2. Drug degradation: The concentration of active this compound in the medium may be decreasing over time. 3. Cell confluence: High cell density can lead to contact inhibition and altered cell cycle kinetics, potentially masking the drug's effect. | 1. Monitor for signs of resistance, such as the re-emergence of proliferating cells. Consider establishing and characterizing a this compound-resistant cell line for further studies. 2. As mentioned above, increase the frequency of media changes with fresh drug. 3. Maintain a consistent, sub-confluent cell density by adjusting the seeding density and passaging schedule. |
| Accumulation of Large, Flattened Cells (Senescent Phenotype) | 1. Induction of cellular senescence: Long-term CDK4/6 inhibition is known to induce senescence in some cell types. | 1. Characterize the senescent phenotype using markers like senescence-associated β-galactosidase (SA-β-gal) staining and analysis of p21 expression. 2. Be aware that a mixed population of quiescent and senescent cells may exist. This can be a valid experimental outcome to be analyzed. 3. If the goal is to study the non-senescent effects, consider shorter treatment durations or using cell lines that are less prone to senescence. |
| Difficulty in Maintaining a Consistent Cell Number | 1. Cytostatic effect of this compound: The drug is designed to halt cell proliferation, not necessarily cause cell death. 2. Variability in seeding density: Inconsistent initial cell numbers will lead to different final cell counts. | 1. For experiments requiring a stable cell number, carefully titrate the this compound concentration to achieve the desired level of growth inhibition without inducing significant cell death. 2. Optimize and standardize your cell seeding protocol to ensure reproducibility between experiments. |
Experimental Protocols
Protocol 1: Establishing a Long-Term In Vitro Culture with Continuous this compound Treatment
This protocol is designed for maintaining cell cultures with continuous exposure to this compound for several weeks to study its long-term effects.
Materials:
-
Your cancer cell line of interest (ensure it is Rb-proficient)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated flasks or plates
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Initial Cell Seeding:
-
Start with a low seeding density to accommodate the cytostatic effect of this compound and prevent confluence over the extended culture period. A good starting point is 10-20% of the standard seeding density for your cell line.
-
Seed the cells in your chosen culture vessel and allow them to adhere overnight in complete culture medium.
-
-
Initiation of this compound Treatment:
-
The following day, aspirate the medium and replace it with fresh complete medium containing the desired concentration of this compound. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Maintenance of Long-Term Culture:
-
Media Changes: Change the culture medium every 2-3 days with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial to maintain a consistent drug concentration and replenish nutrients.
-
Passaging: Monitor the cell confluence regularly. When the cells reach 70-80% confluence, they need to be passaged.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh this compound-containing medium.
-
Count the viable cells and re-seed them at the initial low seeding density in a new culture vessel with fresh this compound-containing medium.
-
-
Monitoring: Regularly observe the cells for any morphological changes, signs of stress, or the appearance of a senescent phenotype (large, flattened cells).
-
-
Data Collection and Analysis:
-
At predetermined time points (e.g., weekly), harvest a subset of cells for analysis.
-
Perform assays such as cell viability (e.g., Trypan Blue exclusion, MTT assay), cell proliferation (e.g., cell counting, BrdU incorporation), and cell cycle analysis (e.g., flow cytometry with propidium iodide staining).
-
Protocol 2: Analysis of Cell Viability and Proliferation via Growth Curve
This protocol describes how to generate a growth curve to assess the long-term impact of this compound on cell proliferation.
Materials:
-
Cells maintained under long-term this compound treatment (from Protocol 1)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Seeding:
-
At the start of the experiment (Day 0) and at each subsequent time point for passaging, seed a known number of viable cells (e.g., 1 x 10^4 cells/well in a 24-well plate) in triplicate for each condition (untreated, vehicle control, and different this compound concentrations).
-
-
Cell Counting:
-
At regular intervals (e.g., every 2-3 days) over a period of several weeks, harvest the cells from one set of triplicate wells for each condition.
-
Detach the cells, resuspend them in a known volume of medium, and perform a viable cell count using Trypan Blue and a hemocytometer or an automated cell counter.
-
-
Data Analysis and Plotting:
-
Calculate the average number of viable cells for each condition at each time point.
-
Plot the average cell number on a logarithmic scale against time (in days) on a linear scale to generate a growth curve.
-
From the growth curves, you can determine the doubling time and the degree of growth inhibition for each this compound concentration.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK4) | - | 1 nM | [2][3] |
| IC50 (CDK6) | - | 4 nM | [2][3] |
| EC50 (G1 Arrest) | HS68 | 30 nM | [2] |
| Effective Concentration Range | Various | 10 - 1000 nM | [2] |
Table 2: Recommended Seeding Densities for Long-Term Culture
| Cell Line Growth Rate | Recommended Seeding Density (% of Standard) | Rationale |
| High | 10-15% | To prevent rapid confluence and allow for extended culture before passaging. |
| Medium | 15-20% | Balances the need for sufficient cell numbers for analysis with preventing overgrowth. |
| Low | 20-25% | Ensures enough cells are present to maintain a healthy culture while undergoing cytostatic treatment. |
Mandatory Visualizations
Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of this compound-induced G1 cell cycle arrest.
References
- 1. onclive.com [onclive.com]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short and long-term effects of CDK4/6 inhibition on early stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Trilaciclib's Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Trilaciclib in combination therapies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts its synergistic and protective effects? A1: this compound is a transient, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and immune cells like lymphocytes.[2][3][4] This G1 arrest "shields" these healthy cells from the damaging effects of cytotoxic chemotherapy, which primarily targets rapidly dividing cells.[1][3] This myeloprotective effect helps maintain immune system integrity and reduces chemotherapy-induced myelosuppression.[3][5][6]
Q2: With which classes of drugs has this compound shown potential synergy or enhanced tolerability? A2: Clinical and preclinical studies have shown this compound's potential to work synergistically or improve the safety profile of several drug classes:
-
Chemotherapy: By protecting the bone marrow, this compound reduces chemotherapy-induced myelosuppression, allowing for more consistent treatment schedules.[5][7] It has been studied with platinum/etoposide, topotecan, and gemcitabine/carboplatin regimens.[4][7][8][9]
-
Antibody-Drug Conjugates (ADCs): this compound may mitigate the myelosuppressive side effects associated with ADCs, such as sacituzumab govitecan, potentially improving tolerability and patient outcomes.[10][11][12][13]
-
Immune Checkpoint Inhibitors (ICIs): Beyond myeloprotection, this compound appears to modulate the tumor immune microenvironment. It can enhance T-cell activation and increase the diversity of T-cell clones, suggesting a synergistic relationship with ICIs like atezolizumab.[2][5][14][15]
Q3: How does this compound's mechanism of action affect tumor cells? A3: The synergistic effect of this compound is most pronounced in tumors that are not dependent on the CDK4/6 pathway for proliferation, such as small cell lung cancer (SCLC), which often has a loss of the retinoblastoma (Rb) protein.[7][16] In these cases, this compound selectively protects healthy host cells without interfering with the cytotoxic effects of chemotherapy on cancer cells.[7][16]
Q4: What is the rationale for the specific timing of this compound administration? A4: this compound is administered as a 30-minute intravenous infusion within four hours prior to chemotherapy.[2][7] This timing is critical to ensure that the hematopoietic stem and progenitor cells are arrested in the G1 phase of the cell cycle before they are exposed to the cytotoxic agent, thereby maximizing the protective effect.[2][3]
Troubleshooting Guide
Issue 1: Antagonism or lack of synergy observed in an in vitro assay with a cytotoxic agent.
-
Question: My dose-matrix experiment using Combination Index (CI) analysis shows an antagonistic interaction between this compound and my chemotherapeutic agent. Why might this be happening?
-
Possible Causes & Solutions:
-
Cell Line Rb Status: this compound's G1 arrest is dependent on a functional Rb protein.[16] Many cancer cell lines have a mutated or deleted Rb pathway, making them insensitive to CDK4/6 inhibition.[17]
-
Action: Verify the Rb status of your cell line. Use Rb-proficient cell lines to properly model the protective effects on host cells or to study synergy in Rb-dependent tumors.
-
-
Drug Administration Schedule: In preclinical studies, the sequence of drug administration can significantly impact the outcome. Administering a CDK4/6 inhibitor before an anti-mitotic agent like paclitaxel can protect cancer cells from the chemotherapy, leading to an antagonistic effect.[17][18]
-
Action: Your in vitro model should reflect the clinical administration schedule. To model myeloprotection, consider co-culture systems with hematopoietic progenitors or focus on immune cell function assays rather than direct tumor cell cytotoxicity.
-
-
Assay Endpoint: Standard cell viability assays on tumor cell monocultures may not capture the full synergistic potential of this compound, which includes immune modulation.
-
Action: Employ assays that measure immune cell function, such as T-cell activation assays (e.g., cytokine release) or proliferation assays on lymphocytes cultured with the drug combination.[2]
-
-
Issue 2: Suboptimal myeloprotection observed in an in vivo animal model.
-
Question: I'm not seeing the expected reduction in neutropenia or thrombocytopenia in my mouse model after administering this compound prior to chemotherapy. What should I check?
-
Possible Causes & Solutions:
-
Dose and Timing: The dose and timing are critical for efficacy. The recommended Phase 2 dose in human trials was established at 240 mg/m².[19]
-
Chemotherapy Agent: The myelosuppressive intensity of the chosen chemotherapy can influence the observable protective effect.
-
Action: Confirm that the chemotherapy regimen used is known to cause significant myelosuppression in your animal model, providing a clear window to observe the protective effects of this compound.
-
-
Blood Sampling Schedule: The nadir (lowest point) of neutrophil and platelet counts occurs at specific time points post-chemotherapy.
-
Action: Ensure your blood collection schedule is frequent enough to capture the full dynamic range of the hematopoietic response, including the nadir and subsequent recovery, to accurately assess the degree of myeloprotection.
-
-
Issue 3: Difficulty interpreting overall survival data in preclinical models.
-
Question: My in vivo combination study shows significant myeloprotection but only a modest or non-significant improvement in overall survival. How should I interpret this?
-
Possible Causes & Solutions:
-
Immune System Component: The survival benefit of this compound can be linked to its immune-enhancing properties, not just myeloprotection.[2][4] Standard immunodeficient xenograft models (e.g., using NSG mice) will not capture these effects.
-
Action: Use syngeneic tumor models with immunocompetent animals to evaluate the full therapeutic potential of this compound combinations, especially with immunotherapies.[2]
-
-
Tumor Burden and Treatment Duration: The experimental design may not be powered to detect survival differences.
-
Action: Ensure the study includes a sufficient number of animals and that the treatment is administered for multiple cycles, mimicking clinical practice. This allows for the cumulative benefits of reduced toxicity and enhanced immune response to translate into a survival advantage.
-
-
Subsequent Therapies: In clinical settings, improved tolerance to first-line therapy can impact a patient's fitness for subsequent treatments.[20]
-
Action: While difficult to model preclinically, consider analyzing endpoints beyond survival, such as overall animal health, weight maintenance, and the ability to tolerate the planned number of treatment cycles, as markers of improved tolerability.
-
-
Quantitative Data Summary
The following table summarizes key quantitative outcomes from clinical trials investigating this compound in combination with other agents.
| Combination Therapy | Cancer Type | Key Efficacy Metric | Result (this compound Arm vs. Control Arm) | Citation(s) |
| This compound + Etoposide/Carboplatin | Extensive-Stage SCLC | Severe Neutropenia (Cycle 1) | 11.4% vs. 52.9% | [7] |
| This compound + Etoposide/Carboplatin | Extensive-Stage SCLC | Mean Duration of Severe Neutropenia (Cycle 1) | 0 days vs. 4 days | [7] |
| This compound + Etoposide/Carboplatin/Atezolizumab | Extensive-Stage SCLC | Mean Duration of Severe Neutropenia (Cycle 1) | 0 days vs. 4 days | [5] |
| This compound + Gemcitabine/Carboplatin | Metastatic Triple-Negative Breast Cancer (mTNBC) | Median Overall Survival (OS) | 20.1 months vs. 12.6 months | [4] |
| This compound + Sacituzumab Govitecan | Metastatic Triple-Negative Breast Cancer (mTNBC) | Median Overall Survival (OS) | ~15.9 months vs. ~9.9-12.1 months (historical data) | [12][13] |
Detailed Experimental Protocols
1. Protocol: In Vitro Assessment of Drug Synergy using a Dose-Response Matrix
This protocol outlines a method to determine if a combination of this compound and another drug results in a synergistic, additive, or antagonistic effect on cell viability.
-
Objective: To calculate the Combination Index (CI) based on the Chou-Talalay method.[21]
-
Materials:
-
Cancer cell line of interest (Rb-proficient recommended)
-
Cell culture medium and supplements
-
This compound and second drug of interest
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Synergy analysis software (e.g., SynergyFinder, CompuSyn).[22]
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug. A common approach is a 7x7 dose matrix. Include single-agent controls for each drug and untreated controls.
-
Drug Administration:
-
Add this compound to the appropriate wells. The timing should reflect the experimental question. For synergy on tumor cells, this may be simultaneous with the second drug.
-
Add the second drug to the appropriate wells.
-
Ensure final DMSO concentration is consistent across all wells and below a toxic threshold (e.g., <0.5%).
-
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize viability data to the untreated controls.
-
Input the dose-response data for single agents and the combination into synergy analysis software.
-
The software will calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
-
2. Protocol: In Vivo Assessment of Myeloprotection
This protocol describes a typical workflow for evaluating the myeloprotective effects of this compound in a mouse model.
-
Objective: To determine the effect of this compound on chemotherapy-induced neutropenia, thrombocytopenia, and anemia.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Myelosuppressive chemotherapy agent (e.g., carboplatin, etoposide)
-
This compound
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
-
-
Methodology:
-
Animal Acclimation: Allow animals to acclimate for at least one week before the experiment begins.
-
Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle, Chemotherapy alone, this compound + Chemotherapy).
-
Baseline Blood Collection: Collect a baseline blood sample (Day 0) from all animals via a standard method (e.g., tail vein, submandibular bleed).
-
Drug Administration:
-
Administer this compound (or vehicle) via the appropriate route (e.g., intravenous injection).
-
Within the specified time frame (e.g., 30 minutes to 4 hours post-Trilaciclib), administer the chemotherapy agent.
-
-
Post-Treatment Blood Monitoring: Collect blood samples at multiple time points post-chemotherapy (e.g., Days 3, 5, 7, 10, 14, 21). The schedule should be designed to capture the expected nadir and recovery for different hematopoietic lineages.
-
Hematological Analysis: Analyze blood samples using an automated hematology analyzer to obtain complete blood counts (CBCs), including absolute neutrophil count (ANC), platelet count, and red blood cell count.
-
Data Analysis:
-
Plot the mean counts for each lineage over time for each experimental group.
-
Compare the depth of the nadir (lowest count) and the time to recovery between the "Chemotherapy alone" and "this compound + Chemotherapy" groups.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
-
Visualizations: Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating potential immune mechanisms of this compound administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. This compound prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionews.com [bionews.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Improved Survival and Tolerability with this compound and TROP2 ADC Combination [synapse.patsnap.com]
- 11. G1 Therapeutics Announces Initiation of New Phase 2 Trial of this compound in Combination with the Antibody-Drug Conjugate (ADC) - BioSpace [biospace.com]
- 12. G1 Therapeuticsâ this compound combiation improves breast cancer overall survival - TipRanks.com [tipranks.com]
- 13. g1therapeutics.com [g1therapeutics.com]
- 14. Integrating immunotherapy and targeted therapy in cancer treatment: mechanistic insights and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review [frontiersin.org]
- 19. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Scientific Publications | G1 Therapeutics, Inc. [g1therapeutics.com]
- 21. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 22. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Trilaciclib's CDK4/6 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental validation of Trilaciclib's specificity as a Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective, reversible inhibitor of CDK4 and CDK6.[1][2] By inhibiting CDK4 and CDK6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the cell from transitioning from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle, leading to a temporary G1 phase arrest.[3][4][5]
Q2: What are the reported IC50 values for this compound against CDK4 and CDK6?
A2: this compound inhibits CDK4/cyclin D1 with an IC50 of 1 nM and CDK6/cyclin D3 with an IC50 of 4 nM.[1][2][6]
Q3: How selective is this compound for CDK4/6 over other kinases?
A3: this compound demonstrates high selectivity for CDK4/6. Its inhibitory activity against CDK4 is over 1000 times greater than for CDK2.[4][6] It is also significantly more selective for CDK4 compared to CDK9.[6]
Q4: Is the activity of this compound dependent on the Retinoblastoma (Rb) protein status?
A4: Yes, the cell cycle arrest induced by this compound is dependent on a functional Rb signaling pathway.[4] In cells lacking a functional Rb protein, this compound is not expected to effectively arrest cell cycle progression.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against CDK/Cyclin Complexes
| Target Kinase/Cyclin Complex | IC50 (nM) |
| CDK4/cyclin D1 | 1[1][2][6] |
| CDK6/cyclin D3 | 4[1][2][6] |
Table 2: Selectivity of this compound against other Cyclin-Dependent Kinases
| Kinase | Selectivity vs. CDK4 |
| CDK2 | >1000-fold[4][6] |
| CDK9 | ~50-fold[6] |
Experimental Protocols & Troubleshooting Guides
Experiment 1: Western Blot for Phosphorylated Rb (pRb)
This experiment is crucial for confirming that this compound is inhibiting its direct downstream target in the cell.
Detailed Methodology:
-
Cell Culture and Treatment: Plate Rb-positive cells (e.g., HS68, WM2664) and allow them to adhere. Treat cells with the desired concentrations of this compound (e.g., 300 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Prepare whole-cell extracts using 1x radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the total protein concentration using a bicinchoninic acid (BCA) Protein Assay Kit.[1]
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane using a suitable blocking buffer (e.g., LiCor Membrane Blocking Buffer).[1]
-
Incubate the membrane overnight with a primary antibody against phosphorylated Rb (e.g., rabbit anti-pRb (Ser807/811) at a 1:1,000 dilution).[1]
-
Include a loading control antibody (e.g., mouse anti-MAPK at a 1:2,000 dilution).[1]
-
Wash the membrane and incubate with appropriate secondary antibodies (e.g., Goat anti-rabbit and Goat anti-mouse at a 1:15,000 dilution) for one hour.[1]
-
-
Imaging: Wash the blot and image using a suitable imaging system (e.g., LiCor ImageStudio software).[1]
Troubleshooting Guide: Western Blot for pRb
| Issue | Possible Cause | Suggested Solution |
| No decrease in pRb signal with this compound treatment | 1. Inactive compound. 2. Cells are Rb-negative. 3. Insufficient drug concentration or incubation time. 4. Technical issue with Western blot. | 1. Verify the activity of the this compound stock. 2. Confirm the Rb status of your cell line.[4] 3. Perform a dose-response and time-course experiment.[1] 4. Check antibody quality, buffer composition, and transfer efficiency. |
| High background on the blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent. 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps. |
| Weak or no signal for pRb | 1. Low protein load. 2. Inefficient protein transfer. 3. Primary antibody not effective. 4. Cells were not actively proliferating. | 1. Ensure accurate protein quantification and load the recommended amount.[1] 2. Verify transfer with Ponceau S staining. 3. Test a different pRb antibody or a new lot. 4. Ensure cells are in a logarithmic growth phase before treatment. |
Experiment 2: Cell Cycle Analysis by Flow Cytometry
This assay confirms the G1 cell cycle arrest induced by this compound.
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells and treat with this compound or vehicle control as described for the Western blot.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause | Suggested Solution |
| No G1 arrest observed | 1. Inactive compound. 2. Cells are Rb-negative. 3. Insufficient drug concentration or incubation time. | 1. Confirm the activity of your this compound. 2. Use an Rb-positive cell line.[4] 3. Optimize drug concentration and treatment duration. A 24-hour treatment is often sufficient.[2] |
| High debris in flow cytometry plot | 1. Excessive cell death. 2. Rough cell handling. | 1. Use a lower concentration of this compound or a shorter incubation time if toxicity is observed. 2. Handle cells gently during harvesting and staining. |
| Broad G1 and G2 peaks | 1. Inconsistent staining. 2. Doublets (two cells stuck together). | 1. Ensure proper mixing and incubation with the staining solution. 2. Gate on single cells during flow cytometry analysis. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Validation & Comparative
Comparative Efficacy of Trilaciclib and Other CDK4/6 Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of Trilaciclib against other leading CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. It focuses on their distinct clinical applications, mechanisms of action, and supporting efficacy data for an audience of researchers, scientists, and drug development professionals.
Introduction: Differentiated Roles of CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, promoting the transition from the G1 to the S phase.[1] Their inhibition has become a cornerstone of therapy in certain cancers. However, not all CDK4/6 inhibitors are deployed for the same purpose. While Palbociclib, Ribociclib, and Abemaciclib were developed as oral therapeutics for their direct anti-tumor effects in hormone receptor-positive (HR+), HER2-negative breast cancer, this compound was designed as an intravenous agent with a distinct, transient mechanism of action for myeloprotection during chemotherapy.[2][3][4]
This compound is administered before chemotherapy to transiently arrest hematopoietic stem and progenitor cells (HSPCs) in the G1 phase.[1][5] This "shields" them from the cytotoxic effects of chemotherapy, preserving bone marrow function and reducing myelosuppression.[1][5] In contrast, the other three inhibitors are used for continuous dosing to induce sustained cell cycle arrest in cancer cells, thereby inhibiting tumor proliferation.[3] This fundamental difference in clinical intent and administration defines their comparative efficacy profiles.
Mechanism of Action and Signaling Pathway
All four agents target the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. By inhibiting CDK4/6, they prevent the hyper-phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry and halting cell division.[6]
Comparative Data Presentation
The efficacy data for these inhibitors must be viewed through the lens of their intended clinical use. This compound is evaluated on its ability to prevent chemotherapy side effects, while the others are measured by their direct impact on tumor progression and patient survival.
Table 1: Preclinical and Pharmacokinetic Profile Comparison
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Primary Indication | Myeloprotection[7] | HR+/HER2- Breast Cancer[3] | HR+/HER2- Breast Cancer[3] | HR+/HER2- Breast Cancer[3] |
| Administration | Intravenous (IV)[2] | Oral[8] | Oral[8] | Oral[8] |
| Dosing Schedule | Transient (prior to chemo)[7] | 3 weeks on, 1 week off[9] | 3 weeks on, 1 week off[9] | Continuous daily[9] |
| CDK4 IC₅₀ | 1 nmol/L[7] | 11 nmol/L[8] | 10 nmol/L[8] | 2 nmol/L[8] |
| CDK6 IC₅₀ | 4 nmol/L[7] | 16 nmol/L[8] | 39 nmol/L[8] | 10 nmol/L[8] |
| Key Differentiator | Short duration of action (~16h) for transient G1 arrest in HSPCs[7] | First-in-class oral agent[9] | Shows consistent OS benefit[10] | Highest potency for CDK4; CNS penetration[3][11] |
Table 2: Clinical Efficacy and Key Trial Data
| Inhibitor | Pivotal Trial(s) | Population | Primary Endpoint Result | Overall Survival (OS) Result |
| This compound | Pooled SCLC Phase 2 | Extensive-Stage Small Cell Lung Cancer | Myeloprotection: ↓ Duration of Severe Neutropenia (Cycle 1): 0 days vs 4 days (Placebo) | Not the primary goal; some studies show potential OS benefit in mTNBC |
| Palbociclib | PALOMA-2 | 1L HR+/HER2- mBC | PFS: 24.8 months vs 14.5 months (Letrozole alone) | Not statistically significant in 1L trials |
| Ribociclib | MONALEESA-2 | 1L HR+/HER2- mBC | PFS: Not reached vs 14.7 months (Letrozole alone) at first analysis | OS: 63.9 months vs 51.4 months (Placebo) |
| Abemaciclib | MONARCH 3 | 1L HR+/HER2- mBC | PFS: 29.0 months vs 14.8 months (AI alone) | OS: Statistically significant benefit shown in MONARCH 2 (2L) and monarchE (adjuvant) |
PFS = Progression-Free Survival; mBC = metastatic Breast Cancer; 1L/2L = First/Second Line; AI = Aromatase Inhibitor.
Experimental Protocols and Workflows
Evaluating the efficacy of CDK4/6 inhibitors in a preclinical setting involves standardized assays to measure their impact on cell proliferation and cell cycle distribution.
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CDK4/6 inhibitor.
-
Objective: To determine if the inhibitor induces the expected G1-phase cell cycle arrest.
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the CDK4/6 inhibitor (e.g., Palbociclib at 0.5, 1, 2 µM) or a vehicle control (DMSO) for 24-48 hours.[5]
-
Cell Harvesting: Trypsinize the cells, collect them, and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours to permeabilize the membranes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[8]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for differentiation between G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
-
Expected Outcome: A significant increase in the percentage of cells in the G1 phase and a corresponding decrease in S and G2/M phase populations compared to the control group.
References
- 1. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of three similar frontline breast cancer drugs reveals important differences - ecancer [ecancer.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palbociclib suppresses the cancer stem cell properties and cell proliferation through increased levels of miR-506 or miR-150 in Panc-1 and MiaPaCa-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indirect Treatment Comparison of First-Line CDK4/6-Inhibitors in Post-Menopausal Patients with HR+/HER2- Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.lih.lu [researchportal.lih.lu]
Independent Verification of Trilaciclib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trilaciclib's performance with alternative therapies for chemotherapy-induced myelosuppression (CIM), supported by published experimental data. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Mechanism of Action: A Proactive Approach to Myeloprotection
This compound is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[1] This proactive approach shields these vital cells from the damaging effects of chemotherapy, which primarily targets rapidly dividing cells. By arresting the HSPCs in a quiescent state during chemotherapy administration, this compound helps to preserve the bone marrow's regenerative capacity, leading to a reduced incidence of multilineage myelosuppression.
Alternatives such as Granulocyte Colony-Stimulating Factors (G-CSFs) and Erythropoiesis-Stimulating Agents (ESAs) work reactively by stimulating the production of specific blood cell lineages after chemotherapy-induced damage has occurred.
Signaling Pathway of this compound in Hematopoietic Stem and Progenitor Cells
References
Assessing the Reproducibility of Trilaciclib's Myeloprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data supporting the myeloprotective effects of Trilaciclib, a first-in-class CDK4/6 inhibitor. By examining the reproducibility of key experimental findings and comparing them with data from other CDK4/6 inhibitors, this document aims to offer an objective resource for researchers in oncology and hematology. We delve into the core mechanism of action, present quantitative data from pivotal studies in clearly structured tables, and provide detailed experimental protocols to allow for independent verification and further investigation.
Executive Summary
This compound is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved to reduce the incidence of chemotherapy-induced myelosuppression (CIM) in adult patients with extensive-stage small cell lung cancer (ES-SCLC).[1] Its mechanism of action relies on inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby shielding them from the damaging effects of chemotherapy.[2][3] This protective effect has been consistently demonstrated across multiple clinical trials, showing a significant reduction in the duration and incidence of severe neutropenia. This guide will explore the foundational experiments that elucidate this mechanism and its clinical translation, while also contextualizing these findings within the broader landscape of CDK4/6 inhibition.
Mechanism of Action: Transient Cell Cycle Arrest
This compound is a potent inhibitor of CDK4 and CDK6, with IC50 values of 1 nM and 4 nM, respectively.[4] By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein. This, in turn, maintains the Rb-E2F transcription factor complex, blocking the expression of genes required for the G1 to S phase transition of the cell cycle. The transient nature of this compound's activity is crucial; it induces a reversible G1 arrest in HSPCs for approximately 16 hours, allowing them to weather the cytotoxic effects of chemotherapy, after which they can resume their normal proliferative activity.[4] This targeted, temporary protection of healthy cells is a key differentiator in its clinical application for myelopreservation.
Comparative Analysis of Preclinical and Clinical Data
The myeloprotective effects of this compound have been evaluated in numerous preclinical and clinical studies. To assess the reproducibility of these findings, the following tables summarize key quantitative data from these studies and provide a comparison with other CDK4/6 inhibitors where available.
Table 1: Preclinical Efficacy of CDK4/6 Inhibitors
| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
| CDK4 IC50 | 1 nM[4] | 11 nM | 10 nM[5] | 2 nM |
| CDK6 IC50 | 4 nM[4] | 16 nM | 39 nM[5] | 10 nM |
| Effect on HSPC | Transient G1 arrest[3] | G1 arrest | G1 arrest | Increased long-term HSCs[6] |
| Myeloid Maturation Impact | Not specified | Inhibition | Inhibition | Lower impact than Palbociclib/Ribociclib[7] |
Table 2: Clinical Myeloprotection Outcomes in ES-SCLC (Pooled data from 3 Phase 2 Trials)
| Endpoint | This compound (n=123) | Placebo (n=119) | P-value |
| Severe Neutropenia (Cycle 1) | 11.4% | 52.9% | < 0.0001 |
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | < 0.0001 |
| Febrile Neutropenia | 2.41% | 7.56% | - |
| Anemia (Grade ≥3) | 18.02% | 32.41% | - |
| Thrombocytopenia (Grade ≥3) | 20.06% | 81.01% | - |
| RBC Transfusions | 16.66% | 18.25% | - |
| Data from a meta-analysis of clinical trials and real-world studies.[1] |
Experimental Protocols
To facilitate the independent verification and replication of the experimental results presented, this section outlines the detailed methodologies for key assays used in the evaluation of this compound.
Western Blotting for CDK4/6 Pathway Proteins
Objective: To assess the phosphorylation status of Rb and the expression levels of key cell cycle proteins following treatment with a CDK4/6 inhibitor.
Materials:
-
Cell Lines: Human cancer cell lines (e.g., K562, MCF-7)
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Rabbit anti-Rb
-
Mouse anti-CDK4
-
Mouse anti-CDK6
-
Mouse anti-Cyclin D1
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat dry milk or BSA in TBST), ECL detection reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature. Recommended starting dilutions for primary antibodies are typically 1:1000, but should be optimized.[8]
-
Detection: Visualize protein bands using an ECL detection system.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a CDK4/6 inhibitor.
Materials:
-
Cell Lines: As per western blotting.
-
Reagents:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (for fixation)
-
Phosphate-buffered saline (PBS)
-
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash fixed cells with PBS and resuspend in PI staining solution.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase.
Myelopreservation Assessment (Clinical)
Objective: To evaluate the protective effect of this compound on hematopoietic lineages in patients undergoing chemotherapy.
Methodology:
-
Complete Blood Counts (CBCs): Collect peripheral blood samples at baseline and at regular intervals during and after chemotherapy cycles. Analyze for absolute neutrophil count (ANC), hemoglobin, and platelet count using automated hematology analyzers.
-
Bone Marrow Aspirates: In some studies, bone marrow aspirates are collected to assess the cellularity and cell cycle status of HSPCs.[9]
-
Sample Processing: Process aspirates for flow cytometry to identify HSPC populations (e.g., CD34+ cells) and analyze their cell cycle distribution using DNA content stains like PI or DAPI.
-
Flow Cytometry Panel: A typical panel for identifying HSPCs might include antibodies against CD34, CD38, CD45RA, and lineage markers (e.g., CD3, CD19, CD14, CD16, CD56).
-
Logical Framework for this compound's Clinical Application
The successful clinical application of this compound for myeloprotection is based on a sound logical framework that connects its molecular mechanism to observable patient benefits.
Conclusion
The experimental evidence for this compound's myeloprotective effects is robust and has been consistently demonstrated across multiple studies. The underlying mechanism of transient CDK4/6 inhibition leading to G1 arrest in HSPCs is well-supported by preclinical data. Clinical trials have successfully translated this mechanism into tangible patient benefits, most notably a significant reduction in chemotherapy-induced neutropenia. The detailed protocols provided in this guide should enable researchers to independently verify these findings and build upon them. While other CDK4/6 inhibitors also induce G1 arrest, this compound's development has been specifically focused on its myeloprotective properties, leading to a wealth of data in this area. Further research could explore the comparative myeloprotective potential of other CDK4/6 inhibitors in similar settings and investigate the broader applications of this targeted cellular protection strategy in oncology.
References
- 1. "this compound Use For Prevention of Hematological Adverse Events in Chem" by Nitya Batra, Atulya Aman Khosla et al. [scholarlyworks.corewellhealth.org]
- 2. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prophylaxis with abemaciclib delays tumorigenesis in dMMR mice by altering immune responses and reducing immunosuppressive extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Trilaciclib's performance against standard-of-care treatments
An Objective Guide for Researchers and Drug Development Professionals
Trilaciclib, a first-in-class transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is emerging as a significant supportive care agent in oncology. Administered intravenously prior to chemotherapy, its primary mechanism involves inducing temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from the cytotoxic effects of chemotherapy.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments, with a focus on extensive-stage small cell lung cancer (ES-SCLC) and metastatic triple-negative breast cancer (mTNBC), supported by experimental data and detailed protocols.
Mechanism of Action: Proactive Myelopreservation
Unlike traditional reactive treatments for chemotherapy-induced myelosuppression, such as growth factors and transfusions that are administered after damage has occurred, this compound acts proactively.[3] By transiently inhibiting CDK4/6, this compound shields HSPCs from chemotherapy-induced damage, leading to a reduction in multilineage myelosuppression.[2][3] This protective effect helps maintain the normal production of neutrophils, red blood cells, and platelets.[3]
References
Trilaciclib in Chemotherapy-Induced Myelosuppression: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Trilaciclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), designed to mitigate chemotherapy-induced myelosuppression (CIM).[1] This document will objectively compare its performance with alternative supportive care measures, supported by experimental data from key clinical trials.
Executive Summary
This compound is a transient CDK4/6 inhibitor administered intravenously prior to chemotherapy.[2] Its mechanism of action involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby shielding them from the cytotoxic effects of chemotherapy.[2] This proactive, multilineage myeloprotection aims to reduce the incidence of CIM, including neutropenia, anemia, and thrombocytopenia, and decrease the need for supportive care interventions like growth factors and transfusions.[2][3] Clinical trials have demonstrated its efficacy in reducing myelosuppressive events and improving patient-reported outcomes in extensive-stage small cell lung cancer (ES-SCLC).[4][5] While showing promise in triple-negative breast cancer (TNBC) by improving overall survival in a Phase 2 trial, a subsequent Phase 3 trial did not meet its primary endpoint for overall survival.[6][7]
Mechanism of Action: CDK4/6 Inhibition in Hematopoietic Stem Cells
This compound's therapeutic effect is rooted in its selective and reversible inhibition of CDK4 and CDK6, key regulators of the cell cycle.[8] In hematopoietic stem and progenitor cells, the CDK4/6-Cyclin D complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle.[9][10] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, causing the cells to transiently arrest in the G1 phase.[1] This temporary pause makes these cells less susceptible to the damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[11][12]
Caption: this compound's mechanism of action in protecting HSPCs.
Comparative Efficacy of this compound
Meta-analyses of randomized controlled trials have consistently demonstrated the efficacy of this compound in reducing the incidence and duration of severe neutropenia in patients with ES-SCLC.[3][5] The data also show a reduction in the need for supportive care interventions, such as G-CSF administration and red blood cell transfusions.[3]
| Endpoint | This compound + Chemo | Placebo + Chemo | Odds Ratio (OR) / Hazard Ratio (HR) [95% CI] | Reference |
| ES-SCLC | ||||
| Severe Neutropenia (Incidence) | 11.4% | 52.9% | aRR [95% CI], 0.206 [0.120–0.351] | [3] |
| Duration of Severe Neutropenia in Cycle 1 (days, mean) | 0 | 4 | p < 0.0001 | [3][13] |
| G-CSF Administration | 28.5% | 56.3% | aRR [95% CI], 0.509 [0.371–0.700] | [3] |
| Red Blood Cell Transfusions (on/after week 5) | 14.6% | 26.1% | p = 0.0252 | [3] |
| Progression-Free Survival (median, months) | 5.3 | 5.0 | HR, 0.80 [0.61–1.06] | [5] |
| Overall Survival (median, months) | 10.6 | 10.6 | HR, 1.00 [0.75–1.35] | [5] |
| Metastatic TNBC (Phase 2 - NCT02978716) | ||||
| Overall Survival (median, months) | 19.8 (combined this compound arms) | 12.6 | HR = 0.37; P < 0.0001 |
Safety and Tolerability Profile
This compound has been generally well-tolerated in clinical trials. The most common adverse events include fatigue, nausea, and injection site reactions. Importantly, the addition of this compound to chemotherapy did not result in a significant increase in severe adverse events compared to chemotherapy alone.[13][14]
| Adverse Event (Grade ≥3) | This compound + Chemo/Chemo-IO | Placebo + Chemo/Chemo-IO | Reference |
| ES-SCLC (NCT03041311) | |||
| Any Grade ≥3 TEAE | 63.5% | 86.8% | [15] |
| Drug-related Grade ≥3 TEAE | 51.9% | 75.5% | [15] |
Detailed Experimental Protocols
Representative Phase II Clinical Trial for ES-SCLC (Based on NCT03041311)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase II trial.[13][16]
-
Patient Population: Patients aged ≥18 years with previously untreated extensive-stage small cell lung cancer, ECOG performance status of 0-2, and adequate organ function.[13][15]
-
Treatment Arms:
-
Arm 1: this compound (240 mg/m²) administered as a 30-minute intravenous infusion prior to chemotherapy on days 1, 2, and 3 of each 21-day cycle.[16] Chemotherapy consisted of etoposide (100 mg/m²) on days 1-3 and carboplatin (AUC 5) on day 1, plus atezolizumab (1200 mg) on day 1.[16]
-
Arm 2: Placebo administered in the same manner as this compound, in combination with the same chemotherapy and immunotherapy regimen.[16]
-
-
Primary Endpoints: Duration of severe neutropenia in cycle 1 and occurrence of severe neutropenia.[15]
-
Secondary Endpoints: Included patient-reported outcomes, progression-free survival, and overall survival.[15]
-
Assessments: Complete blood counts were taken on days 1, 8, and 15 of each cycle. Adverse events were graded according to NCI CTCAE. Tumor response was assessed using RECIST v1.1.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cosela.com [cosela.com]
- 3. This compound prior to chemotherapy reduces the usage of supportive care interventions for chemotherapy‐induced myelosuppression in patients with small cell lung cancer: Pooled analysis of three randomized phase 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G1 Therapeutics Announces Publication of Pooled Results from Pivotal Clinical Program of COSELA™ (this compound) in Clinical Lung Cancer | Department of Medicine [med.unc.edu]
- 5. Myeloprotective Effects of this compound Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtngp.com [mtngp.com]
- 7. The predictable failure of this compound | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inducible deletion of CDK4 and CDK6 – deciphering CDK4/6 inhibitor effects in the hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK6 as a key regulator of hematopoietic and leukemic stem cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound plus chemotherapy versus chemotherapy alone in patients with metastatic triple-negative breast cancer: a multicentre, randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trial Results Show this compound Decreases Myelosuppression in Extensive-Stage Small Cell Lung Cancer (SCLC) Patients - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Connection: Correlating the In Vitro and In Vivo Efficacy of Trilaciclib
For researchers, scientists, and drug development professionals, understanding the translation of preclinical findings to clinical outcomes is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Trilaciclib, a first-in-class CDK4/6 inhibitor. By examining key experimental data and methodologies, we aim to illuminate the correlation between its performance in the laboratory and its clinical benefits.
This compound is a transient and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. Its primary clinical application is to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression. This is achieved by inducing a temporary G1 cell cycle arrest in these cells, shielding them from the damaging effects of cytotoxic agents. This guide delves into the foundational in vitro studies that elucidated this mechanism and the subsequent in vivo evidence from both animal models and human clinical trials that have validated its efficacy.
In Vitro Efficacy: Establishing the Mechanism of Action
The in vitro activity of this compound has been characterized by its potent and selective inhibition of CDK4 and CDK6, leading to a reversible G1 cell cycle arrest in retinoblastoma (Rb) protein-proficient cells.
Key In Vitro Findings:
-
Potent and Selective CDK4/6 Inhibition: this compound demonstrates high potency with IC50 values of 1 nM for CDK4/cyclin D1 and 4 nM for CDK6/cyclin D3.[1]
-
Rb-Dependent Cell Cycle Arrest: The inhibitory effect of this compound is contingent on the presence of a functional Rb protein. In Rb-positive cell lines such as HS68 and WM2664, this compound induces a concentration-dependent G1 arrest, reducing the percentage of cells in the S phase. Conversely, in Rb-negative cell lines like A2058, no such effect is observed.[2]
-
Induction of Senescence: In some cancer cell lines, such as the chronic myeloid leukemia line K562 and the non-small cell lung carcinoma line A549, prolonged exposure to this compound has been shown to induce senescence rather than apoptosis.[3] This suggests a nuanced, cell-context-dependent response to CDK4/6 inhibition.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (CDK4/cyclin D1) | 1 nM | Cell-free assay | [1] |
| IC50 (CDK6/cyclin D3) | 4 nM | Cell-free assay | [1] |
| EC50 (Cell Cycle Arrest) | 80 nM | tHS68 cells | [2] |
| Effect on Rb-positive cells | G1 cell cycle arrest | HS68, WM2664 | [2] |
| Effect on Rb-negative cells | No cell cycle arrest | A2058 | [2] |
| Alternative Outcome | Senescence | K562, A549 | [3] |
In Vivo Efficacy: From Animal Models to Clinical Validation
The myeloprotective effects of this compound observed in vitro have been consistently demonstrated in in vivo settings, ranging from preclinical animal studies to large-scale clinical trials in cancer patients.
Preclinical Animal Studies:
In mouse and canine models, administration of this compound (also referred to as G1T28) prior to chemotherapy resulted in a dose-dependent, reversible cell-cycle arrest in HSPCs.[4] This transient arrest shielded the bone marrow from chemotherapy-induced damage, leading to a more rapid recovery of complete blood counts.[4]
Clinical Trials in Extensive-Stage Small Cell Lung Cancer (ES-SCLC):
Multiple randomized, double-blind, placebo-controlled Phase II trials in patients with ES-SCLC have provided robust evidence of this compound's myeloprotective efficacy. When administered prior to chemotherapy, this compound significantly reduced the incidence and duration of severe neutropenia, a major dose-limiting toxicity.[5] This protective effect extended to other hematopoietic lineages, with a decreased need for supportive care interventions such as granulocyte-colony stimulating factors (G-CSFs) and red blood cell transfusions.[6]
Clinical Trials in Metastatic Triple-Negative Breast Cancer (mTNBC):
Interestingly, in a Phase II trial of patients with mTNBC, while the primary endpoint of reducing myelosuppression was not met, an unexpected and significant improvement in overall survival was observed in patients receiving this compound with chemotherapy compared to chemotherapy alone. This has led to further investigation into the potential immune-modulating effects of this compound, suggesting a broader mechanism of action beyond myeloprotection.
Table 2: In Vivo Efficacy of this compound in Clinical Trials (ES-SCLC)
| Endpoint | This compound + Chemo | Placebo + Chemo | p-value | Reference |
| Incidence of Severe Neutropenia (Cycle 1) | 11.4% | 52.9% | <0.0001 | [2] |
| Mean Duration of Severe Neutropenia (Cycle 1) | 0 days | 4 days | <0.0001 | [2] |
| G-CSF Administration | Significantly Reduced | Higher Incidence | <0.0001 | [2] |
| Red Blood Cell Transfusions | Significantly Reduced | Higher Incidence | <0.0001 | [2] |
| Hospitalizations due to CIM or sepsis | 4.1% | 13.6% | - | [6] |
Correlating In Vitro and In Vivo Findings
The primary correlation between the in vitro and in vivo efficacy of this compound lies in its fundamental mechanism of action: the induction of a transient G1 cell cycle arrest in CDK4/6-dependent cells. The in vitro studies established that this effect is potent, selective, and dependent on the Rb pathway. This mechanistic understanding provided a strong rationale for its use as a myeloprotective agent, as HSPCs are highly proliferative and Rb-proficient.
The in vivo studies directly translated this in vitro finding into a clinically meaningful benefit. The G1 arrest observed in cell culture corresponds to the temporary quiescence of HSPCs in the bone marrow of animals and humans, rendering them less susceptible to the cytotoxic effects of chemotherapy. A semi-mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model developed from preclinical data successfully predicted the dose-dependent G1 arrest in human bone marrow.[7][8] Specifically, a dose of 192 mg/m² was predicted to induce a significant decrease in bone marrow proliferation, a finding that was subsequently confirmed in a first-in-human study where nearly 100% G1 arrest in HSPCs was observed.[7]
The unexpected finding of improved overall survival in mTNBC, despite not meeting the primary myeloprotection endpoint, suggests that the in vitro models may not fully encompass all of this compound's biological effects. This highlights the importance of in vivo studies in uncovering novel mechanisms, such as potential immunomodulatory actions, that may not be apparent in simplified cell culture systems.
Experimental Protocols
In Vitro Assays
Cell Viability and IC50 Determination: Cell viability is assessed after 72 hours of treatment with a range of this compound concentrations (e.g., 0.01 to 10 µM).[3] Viability can be measured using flow cytometry with propidium iodide staining.[3] The IC50 values are then calculated from the dose-response curves.
Western Blot for Phospho-Rb: To confirm the mechanism of action, the phosphorylation status of the Rb protein is evaluated by Western blot. Cells are treated with this compound for various durations (e.g., 4, 8, 16, 24 hours).[1] Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Membranes are probed with antibodies specific for phosphorylated Rb (e.g., Ser807/811) and total Rb to determine the ratio of phosphorylated to total protein.[1][3]
Senescence-Associated β-Galactosidase (SA-β-gal) Assay: To assess drug-induced senescence, cells are treated with this compound for an extended period (e.g., 72 hours or longer).[3] The SA-β-gal activity is then measured using a commercially available kit, often involving a chromogenic or fluorogenic substrate that is converted by the enzyme at pH 6.0, a characteristic of senescent cells.[3]
In Vivo Studies
Animal Models: Female FVB mice (8-week-old) can be used.[4] this compound (e.g., 50 mg/kg) is administered prior to chemotherapy.[4] Myeloprotection is assessed by monitoring complete blood counts (CBCs) over time. To assess cell proliferation in the bone marrow, 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays can be performed, followed by flow cytometric analysis.
Clinical Trials: In human studies, patients with ES-SCLC receive this compound (e.g., 240 mg/m²) as a 30-minute intravenous infusion prior to chemotherapy on each day of treatment.[2] The primary endpoints typically include the duration and incidence of severe neutropenia in the first cycle of chemotherapy.[2] Secondary endpoints often include the need for supportive care interventions (G-CSF, blood transfusions), patient-reported outcomes, and overall survival.[2]
Visualizing the Pathways and Processes
Caption: this compound's mechanism of action in protecting HSPCs.
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Proteomic Analysis Reveals this compound-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. onclive.com [onclive.com]
- 7. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Trilaciclib
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Trilaciclib. The following procedural steps are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling.[1] Understanding these hazards is the foundation for implementing appropriate safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) tested to ASTM D6978 standard.[2][3] | Prevents skin contact and absorption.[1] Double gloving provides an additional barrier. |
| Eye Protection | Safety goggles with side-shields or a full-face shield.[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Lab Coat/Gown | Disposable, impermeable, long-sleeved gown with tight-fitting cuffs.[1][2] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator.[5] | Required when handling the powder form outside of a containment system to prevent inhalation. |
Procedural Handling and Storage
Adherence to strict procedural steps is crucial for the safe handling of this compound from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store in a well-ventilated, designated area away from incompatible materials.
-
Follow specific storage temperature requirements as indicated by the supplier.
Preparation and Handling (Aseptic Technique Recommended):
-
Perform all manipulations of this compound powder, such as weighing and reconstitution, within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Before handling, don the appropriate PPE as specified in the table above.
-
When reconstituting, gently swirl the vial to dissolve the lyophilized powder; avoid shaking to prevent aerosolization.[6]
-
After handling, thoroughly wash hands and forearms with soap and water, even after wearing gloves.[1]
-
Decontaminate all surfaces and equipment after use.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area, preventing exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Before addressing the spill, don the full recommended PPE, including respiratory protection.[4]
-
Containment: For liquid spills, absorb with an inert, absorbent material (e.g., diatomite).[1] For powder spills, gently cover with damp absorbent material to avoid generating dust.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris using appropriate tools (e.g., scoops, forceps) and place it into a labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating agent (see Disposal Plan) or soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including vials, syringes, PPE, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Deactivation Protocol: For deactivation of the active pharmaceutical ingredient (API) and solutions, a sodium hypochlorite solution can be utilized.
-
For this compound API: A study recommends using a 5% sodium hypochlorite solution at a ratio of 3 mL per 1 mg of this compound API, with a minimum exposure time of 20 minutes for complete deactivation.[7]
-
For this compound Injection (10 mg/mL): Exposure to a 5% sodium hypochlorite solution for 60 minutes is recommended for deactivation.[7]
-
-
Final Disposal: After deactivation, the waste should still be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not discharge into drains or the environment.[1][4]
First Aid Measures
In case of accidental exposure, follow these immediate first aid steps and seek medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[8] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air.[8] If breathing is difficult, provide oxygen or artificial respiration as needed. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Wash out the mouth with water if the person is conscious.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pogo.ca [pogo.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. sun-shinechem.com [sun-shinechem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 7. wjarr.com [wjarr.com]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
